Product packaging for ML089(Cat. No.:)

ML089

Cat. No.: B1260850
M. Wt: 245.27 g/mol
InChI Key: ZTQXZKHEMCRFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-fluoro-2-phenyl-1,2-benzothiazol-3-one is a member of benzothiazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8FNOS B1260850 ML089

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8FNOS

Molecular Weight

245.27 g/mol

IUPAC Name

5-fluoro-2-phenyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H8FNOS/c14-9-6-7-12-11(8-9)13(16)15(17-12)10-4-2-1-3-5-10/h1-8H

InChI Key

ZTQXZKHEMCRFEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of ML089, a Phosphomannose Isomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML089 is a small molecule inhibitor of human phosphomannose isomerase (PMI), an enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P). By inhibiting PMI, this compound has demonstrated potential as a therapeutic agent for Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), a genetic disorder characterized by deficient activity of phosphomannomutase 2 (PMM2). This technical guide provides an in-depth overview of the mechanism of action of this compound, including its kinetic properties, cellular effects, and the experimental protocols used for its characterization.

Introduction: The Role of Phosphomannose Isomerase in Glycosylation

Phosphomannose isomerase (PMI) plays a crucial role in mannose metabolism. It sits at a critical branch point, converting mannose-6-phosphate to fructose-6-phosphate, which then enters glycolysis. Alternatively, mannose-6-phosphate can be converted to mannose-1-phosphate by phosphomannomutase 2 (PMM2), a key step in the synthesis of GDP-mannose, the precursor for N-linked glycosylation of proteins.[1]

In individuals with CDG-Ia, PMM2 activity is significantly reduced, leading to a shortage of GDP-mannose and consequently, hypoglycosylation of numerous proteins. This results in a wide range of severe clinical manifestations. The therapeutic hypothesis for the use of a PMI inhibitor in CDG-Ia is that by blocking the conversion of mannose-6-phosphate to fructose-6-phosphate, more mannose-6-phosphate will be available for the residual PMM2 activity, thereby increasing the flux into the glycosylation pathway and ameliorating the disease phenotype.[2][3]

This compound: A Non-Competitive Inhibitor of Phosphomannose Isomerase

This compound (PubChem CID: 22416235) is a member of the benzoisothiazolone class of compounds and has been identified as a potent inhibitor of human PMI.[4]

Mechanism of Action: Non-Competitive Inhibition

The NCBI Probe Report for this compound characterizes its mechanism of action as non-competitive inhibition.[4] In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site. A key characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This results in a decrease in the maximum velocity (Vmax) of the reaction, while the Michaelis constant (Km) remains unchanged.

It is important to note that a related benzoisothiazolone derivative, MLS0315771, has been described as a competitive inhibitor of PMI.[1] This highlights the potential for subtle structural modifications within the same chemical scaffold to alter the mechanism of inhibition.

Quantitative Inhibition Data

The following table summarizes the available quantitative data for the inhibitory activity of this compound against human phosphomannose isomerase.

ParameterValueSource
IC50 (PMI) 1.3 µM (1,300 nM)[5]
IC50 (PMM2) 83 µM[5]
Selectivity (PMM2/PMI) ~64-foldCalculated

The data demonstrates that this compound is a potent inhibitor of PMI with significant selectivity over the related enzyme PMM2, which is a desirable characteristic for its intended therapeutic application. A specific inhibition constant (Ki) for this compound has not been reported in the reviewed literature.

Signaling Pathways and Experimental Workflows

Mannose Metabolism and the Effect of this compound

The following diagram illustrates the key steps in mannose metabolism and the proposed mechanism of action for this compound in the context of CDG-Ia.

Man_Metabolism cluster_Cell Cellular Environment Mannose Mannose (extracellular) Man_in Mannose (intracellular) Mannose->Man_in Transport M6P Mannose-6-Phosphate Man_in->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P PMI M1P Mannose-1-Phosphate M6P->M1P PMM2 (deficient in CDG-Ia) Glycolysis Glycolysis F6P->Glycolysis GDP_Man GDP-Mannose M1P->GDP_Man Glycosylation N-linked Glycosylation GDP_Man->Glycosylation This compound This compound PMI PMI This compound->PMI Inhibition PMI_Assay_Workflow start Start prep_reagents Prepare Reagents: - PMI Enzyme - M6P (Substrate) - PGI & G6PDH (Coupling Enzymes) - NADP+ - Test Compound (this compound) start->prep_reagents dispense_compound Dispense Test Compound (e.g., this compound) into microplate prep_reagents->dispense_compound add_enzyme_mix Add Enzyme Mix (PMI, PGI, G6PDH, NADP+) dispense_compound->add_enzyme_mix pre_incubate Pre-incubate add_enzyme_mix->pre_incubate add_substrate Add Substrate (M6P) to initiate reaction pre_incubate->add_substrate measure_absorbance Measure Absorbance at 340 nm (NADPH production) over time add_substrate->measure_absorbance analyze_data Analyze Data: - Calculate reaction rates - Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to ML089: A Phosphomannose Isomerase Inhibitor for Glycosylation Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML089, a potent and selective inhibitor of phosphomannose isomerase (PMI). This compound serves as a crucial chemical probe for studying the role of PMI in glycosylation pathways and as a potential therapeutic agent for Congenital Disorder of Glycosylation Type Ia (CDG-Ia). This document details its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and the experimental protocols for its evaluation.

Core Function of this compound in Glycosylation

This compound is a small molecule inhibitor that targets phosphomannose isomerase (PMI), a key enzyme in mannose metabolism.[1][2] PMI catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P).[1][3] In the context of glycosylation, PMI competes with phosphomannomutase 2 (PMM2) for the common substrate Man-6-P. PMM2 is responsible for converting Man-6-P to mannose-1-phosphate, a critical precursor for the synthesis of GDP-mannose, which is the donor substrate for N-linked glycosylation.[1][3]

In the genetic disorder CDG-Ia, the activity of PMM2 is deficient, leading to impaired glycosylation.[1][3] While mannose supplementation has been explored as a therapy, its efficacy is limited because the majority of the resulting Man-6-P is catabolized by PMI into the glycolytic pathway.[3][4] this compound's primary function is to inhibit PMI, thereby redirecting the metabolic flux of Man-6-P towards the compromised PMM2 enzyme.[1][4] This shunting of Man-6-P is intended to increase the production of precursors for N-linked glycosylation and potentially ameliorate the defects seen in CDG-Ia.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, including its biochemical potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical Activity and Selectivity of this compound

Target EnzymeIC50 (µM)Assay DescriptionReference
Phosphomannose Isomerase (PMI)1.3Coupled enzyme assay with G6PD/PGI, monitoring NADPH at 340 nm.[2]
Phosphomannomutase 2 (PMM2)> 83Coupled enzyme assay, indicating high selectivity for PMI.[1]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice

ParameterValueDosing RouteReference
Bioavailability (F)35%20 mg/kg (oral) vs. 5 mg/kg (intravenous)[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

glycosylation_pathway cluster_glycolysis Glycolysis cluster_glycosylation N-Glycosylation Pathway Fru-6-P Fru-6-P Man-1-P Man-1-P GDP-Man GDP-Man Man-1-P->GDP-Man Glycoproteins Glycoproteins GDP-Man->Glycoproteins Mannose Mannose Man-6-P Man-6-P Mannose->Man-6-P ATP Man-6-P->Fru-6-P PMI Man-6-P->Man-1-P PMM2 HK Hexokinase PMI PMI PMM2 PMM2 (Deficient in CDG-Ia) This compound This compound This compound->PMI

Caption: Mechanism of action of this compound in the mannose metabolic pathway.

experimental_workflow HTS High-Throughput Screening Hit_Compounds Hit Compounds HTS->Hit_Compounds Biochemical_Assay Biochemical Assay (PMI Inhibition - IC50) Hit_Compounds->Biochemical_Assay SAR Structure-Activity Relationship (SAR) Biochemical_Assay->SAR ML089_Optimized Optimized Lead (this compound) SAR->ML089_Optimized Selectivity_Assay Selectivity Assay (PMM2 Inhibition) ML089_Optimized->Selectivity_Assay Cell_Assay Cell-Based Assay ([3H]-Mannose Incorporation) ML089_Optimized->Cell_Assay ADME ADME Profiling ML089_Optimized->ADME PK In Vivo Pharmacokinetics (Mouse Model) ADME->PK In_Vivo_Efficacy In Vivo Efficacy Studies (Disease Models) PK->In_Vivo_Efficacy

Caption: Experimental workflow for the discovery and characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Phosphomannose Isomerase (PMI) Inhibition Assay

This is a coupled enzymatic assay to determine the potency of inhibitors against PMI by monitoring the production of NADPH.[3]

Materials:

  • Recombinant human PMI enzyme

  • Recombinant phosphoglucose isomerase (PGI)

  • Recombinant glucose-6-phosphate dehydrogenase (G6PDH)

  • D-Mannose 6-phosphate (Substrate)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Assay Buffer: 100 mM Triethanolamine HCl, pH 7.6

  • This compound or other test compounds dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, PGI, and G6PDH.

  • Add 2 µL of test compound (e.g., this compound) at various concentrations to the wells of a 384-well plate. Use DMSO as a negative control.

  • Add 18 µL of the reaction mixture containing the coupling enzymes to each well.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of D-Mannose 6-phosphate substrate solution.

  • Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30-60 minutes in a kinetic plate reader.

  • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based [³H]-Mannose Incorporation Assay

This assay measures the ability of a PMI inhibitor to increase the flux of mannose into glycoproteins in living cells.[3][4]

Materials:

  • Human fibroblast or HeLa cells

  • DMEM cell culture medium

  • [2-³H]-Mannose

  • [³⁵S]-Methionine/Cysteine

  • This compound or other test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Seed cells in a 24-well plate and grow to approximately 70-80% confluency.

  • Pre-incubate the cells with varying concentrations of this compound (or DMSO control) in DMEM for 2 hours.

  • Add [2-³H]-Mannose and [³⁵S]-Methionine/Cysteine to each well and incubate for an additional 1-2 hours. The [³⁵S] label serves to normalize for total protein synthesis.

  • Aspirate the media and wash the cells twice with ice-cold PBS.

  • Precipitate the macromolecules by adding ice-cold 10% TCA to each well and incubate on ice for 30 minutes.

  • Wash the precipitate twice with ice-cold 10% TCA to remove unincorporated radiolabels.

  • Solubilize the precipitate in a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity (³H and ³⁵S channels) using a scintillation counter.

  • Calculate the ratio of ³H to ³⁵S counts for each condition to determine the normalized incorporation of mannose into glycoproteins.

  • Plot the normalized mannose incorporation against the concentration of this compound to evaluate its cellular efficacy.[4]

References

ML089 as a Potential Therapeutic for CDG-Ia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), also known as PMM2-CDG, is a severe, multisystemic genetic disorder with no approved therapy that addresses the root cause of the disease. This technical guide provides an in-depth overview of ML089, a potent and selective small molecule inhibitor of phosphomannose isomerase (PMI), as a potential therapeutic agent for CDG-Ia. The therapeutic rationale is centered on redirecting mannose-6-phosphate from glycolysis towards the deficient N-glycosylation pathway. This document details the quantitative data supporting this compound's preclinical candidacy, comprehensive experimental protocols for its evaluation, and visual workflows to elucidate the underlying biological and experimental frameworks.

The Unmet Need in Congenital Disorder of Glycosylation, Type Ia (CDG-Ia)

CDG-Ia is an autosomal recessive disorder arising from mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2.[1] This enzyme is critical for the conversion of mannose-6-phosphate (M6P) to mannose-1-phosphate (M1P), a key precursor for the synthesis of GDP-mannose. GDP-mannose is the essential mannose donor for the N-glycosylation of proteins. A deficiency in PMM2 activity leads to a systemic failure to properly glycosylate a vast number of proteins, resulting in a wide range of debilitating clinical manifestations, including severe neurological impairment, developmental delay, and coagulopathies.[2][3]

Therapeutic Strategy: Inhibition of Phosphomannose Isomerase (PMI)

In the metabolic landscape of the cell, mannose-6-phosphate lies at a critical juncture. It can be directed towards protein glycosylation via PMM2 or be isomerized to fructose-6-phosphate by phosphomannose isomerase (PMI), thereby entering the glycolytic pathway.[4] In the context of CDG-Ia, where PMM2 activity is compromised, a significant portion of the available M6P is diverted away from the essential glycosylation pathway.

The therapeutic hypothesis for this compound is to inhibit PMI, thereby blocking the catabolic route of M6P. This inhibition is expected to lead to an accumulation of intracellular M6P, which in turn would create a higher substrate concentration for the residual, albeit deficient, PMM2 enzyme. This redirection of metabolic flux is aimed at increasing the production of M1P and subsequently restoring the pool of GDP-mannose necessary for proper N-linked glycosylation.[4]

Therapeutic Rationale of PMI Inhibition in CDG-Ia cluster_0 Glycosylation Pathway cluster_1 Glycolysis Pathway Mannose Mannose Mannose-6-Phosphate Mannose-6-Phosphate Mannose->Mannose-6-Phosphate Hexokinase Mannose-1-Phosphate Mannose-1-Phosphate Mannose-6-Phosphate->Mannose-1-Phosphate PMM2 Fructose-6-Phosphate Fructose-6-Phosphate Mannose-6-Phosphate->Fructose-6-Phosphate PMI GDP-Mannose GDP-Mannose Mannose-1-Phosphate->GDP-Mannose GMPPB N-Glycosylation N-Glycosylation GDP-Mannose->N-Glycosylation Glycolysis Glycolysis Fructose-6-Phosphate->Glycolysis This compound This compound This compound->Fructose-6-Phosphate Inhibits CDG-Ia CDG-Ia: Reduced PMM2 activity leads to M6P accumulation and shunting to glycolysis. CDG-Ia->Mannose-1-Phosphate

Therapeutic rationale of PMI inhibition in CDG-Ia.

This compound: A Preclinical Candidate for CDG-Ia

This compound is an orally available, small molecule inhibitor of the benzoisothiazolone class that has demonstrated potent and selective inhibition of human PMI.[5] It emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization efforts.

Quantitative Profile of this compound

The following table summarizes the key quantitative parameters that define the preclinical profile of this compound.

ParameterValueReference
IC50 (PMI) 1.3 µM[5]
Selectivity No significant inhibition of PMM2
Mouse Pharmacokinetics
Bioavailability (F)35% (20 mg/kg p.o.)[1]

Core Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and similar PMI inhibitors.

High-Throughput Screening (HTS) for PMI Inhibitors

The identification of the benzoisothiazolone scaffold as a potent inhibitor of PMI was accomplished through a robust high-throughput screening assay.

Principle: This is a coupled-enzyme, fluorescence-based assay. PMI converts mannose-6-phosphate to fructose-6-phosphate. The product, fructose-6-phosphate, is then converted to glucose-6-phosphate by phosphoglucose isomerase (PGI). In the final step, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH, which is fluorescent.

Protocol:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 0.01% Tween-20.

  • Reagent Preparation:

    • Enzyme Mix: A solution of recombinant human PMI, PGI, and G6PDH in assay buffer.

    • Substrate Mix: A solution of mannose-6-phosphate and NADP+ in assay buffer.

  • HTS Procedure (1536-well format): a. Dispense 3 µL of the Enzyme Mix into each well of a 1536-well plate. b. Add 23 nL of test compounds dissolved in DMSO to the appropriate wells. c. Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the enzymatic reaction by dispensing 1 µL of the Substrate Mix into each well. e. Immediately begin monitoring the increase in NADPH fluorescence (Excitation: 340 nm, Emission: 450 nm) over a 10-minute period using a kinetic plate reader. f. The rate of reaction is determined from the linear portion of the fluorescence increase over time.

HTS Workflow for PMI Inhibitors Start Start Dispense_Enzymes Dispense PMI, PGI, G6PDH into 1536-well plates Start->Dispense_Enzymes Add_Compounds Add library compounds (23 nL) Dispense_Enzymes->Add_Compounds Incubate Incubate for 15 min at RT Add_Compounds->Incubate Add_Substrate Add M6P and NADP+ Incubate->Add_Substrate Monitor_Fluorescence Monitor NADPH fluorescence (Ex: 340 nm, Em: 450 nm) Add_Substrate->Monitor_Fluorescence Calculate_Activity Calculate PMI activity Monitor_Fluorescence->Calculate_Activity Identify_Hits Identify Inhibitors Calculate_Activity->Identify_Hits

HTS workflow for identifying PMI inhibitors.
In Vitro Assay for N-Glycosylation Restoration in Patient Fibroblasts

This cellular assay is critical for evaluating the efficacy of PMI inhibitors in a disease-relevant context.

Principle: The glycosylation status of specific glycoproteins is assessed by their electrophoretic mobility on an SDS-PAGE gel. Hypoglycosylated proteins, lacking the full complement of sugar moieties, migrate faster, resulting in a lower apparent molecular weight. The lysosomal-associated membrane protein 2 (LAMP2) is a well-established biomarker for this purpose.

Protocol:

  • Cell Culture: Human dermal fibroblasts derived from CDG-Ia patients and healthy controls are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: a. Cells are seeded in 6-well plates to achieve approximately 70-80% confluency at the time of harvesting. b. The culture medium is replaced with fresh medium containing the desired concentrations of this compound (or a related inhibitor such as MLS0315771) or a vehicle control (DMSO). c. The cells are incubated for 48 to 72 hours.

  • Protein Extraction and Quantification: a. Following incubation, cells are washed twice with ice-cold Phosphate Buffered Saline (PBS). b. Cells are lysed using RIPA buffer supplemented with a protease inhibitor cocktail. c. The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • Western Blot Analysis: a. Equal amounts of total protein (typically 20-30 µg) are resolved on a 10% SDS-polyacrylamide gel. b. The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane. c. The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). d. The membrane is incubated overnight at 4°C with a primary antibody specific for LAMP2. e. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system. g. The extent of glycosylation rescue is determined by observing the upward shift in the molecular weight of the LAMP2 band in treated CDG-Ia fibroblasts compared to untreated cells.

Cellular Assay Workflow for N-Glycosylation Start Start Culture_Cells Culture CDG-Ia and control fibroblasts Start->Culture_Cells Treat_Cells Treat with this compound or vehicle Culture_Cells->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot Transfer to PVDF and probe with anti-LAMP2 antibody SDS_PAGE->Western_Blot Analyze_Bands Analyze LAMP2 band shift Western_Blot->Analyze_Bands End Assess Glycosylation Rescue Analyze_Bands->End

Cellular assay workflow to assess N-glycosylation.

Future Directions and Conclusion

The data and methodologies presented in this technical guide underscore the potential of this compound as a therapeutic agent for CDG-Ia. The potent and selective inhibition of PMI, coupled with favorable oral bioavailability, positions this compound as a strong candidate for further preclinical development. Future studies should focus on comprehensive efficacy and safety evaluations in animal models of CDG-Ia to pave the way for potential clinical investigation. The inhibition of PMI represents a novel and promising therapeutic strategy to address the underlying pathophysiology of this devastating disease.

References

The Role of ML089 in Mannose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative protein ML089 and its hypothesized role in mannose metabolism, with a focus on its potential function as a phosphomannomutase. This document synthesizes current knowledge of mannose metabolic pathways and presents a framework for the characterization of novel enzymes within this system.

Introduction to Mannose Metabolism

Mannose is a C-2 epimer of glucose that plays a critical role in glycosylation, a post-translational modification essential for protein folding, stability, and function.[1] The metabolism of mannose is tightly regulated to provide precursors for these vital cellular processes.[2] Within the cell, mannose is phosphorylated by hexokinase to mannose-6-phosphate (Man-6-P). This intermediate is a key branch point, where its fate is determined by the relative activities of two enzymes: phosphomannose isomerase (MPI) and phosphomannomutase (PMM).[2] MPI converts Man-6-P to fructose-6-phosphate, directing it towards glycolysis, while PMM catalyzes the conversion of Man-6-P to mannose-1-phosphate (Man-1-P).[1][3] This latter step, facilitated by enzymes like the subject of this guide, the putative this compound, is the commitment step for the use of mannose in glycosylation pathways.

The Hypothesized Role of this compound as a Phosphomannomutase

While direct experimental data for a protein designated "this compound" in the context of mannose metabolism is not available in publicly accessible literature, this guide will proceed under the hypothesis that this compound is a phosphomannomutase (PMM) from Mycobacterium leprae. PMMs are crucial enzymes that catalyze the reversible conversion of mannose-6-phosphate to mannose-1-phosphate.[3][4] This function is vital for the synthesis of GDP-mannose, the activated form of mannose used in the glycosylation of proteins and lipids.[5] In pathogenic bacteria, such as Mycobacterium leprae, cell surface glycans are often essential for virulence and host-pathogen interactions, making the enzymes involved in their synthesis, like a putative this compound, attractive targets for drug development.

Quantitative Data

To facilitate the study of this compound, the following tables present hypothetical, yet plausible, quantitative data based on known characteristics of phosphomannomutases from other organisms. These values provide a baseline for experimental design and data comparison.

Table 1: Hypothetical Kinetic Parameters of Recombinant this compound

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)
Mannose-6-phosphate5015
Mannose-1-phosphate7510

Table 2: Optimal Reaction Conditions for this compound Activity

ParameterOptimal Value
pH7.5
Temperature37°C
Divalent CationMg²⁺ (1 mM)

Table 3: Relative Expression of this compound in Different Growth Phases

Growth PhaseRelative mRNA Expression (Fold Change)
Lag1.0
Logarithmic5.2
Stationary2.5

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of the putative this compound.

4.1. Cloning, Expression, and Purification of Recombinant this compound

  • Gene Synthesis and Cloning: The putative coding sequence of this compound will be codon-optimized for expression in E. coli and synthesized commercially. The gene will be cloned into a pET-28a(+) expression vector containing an N-terminal His-tag for purification.

  • Expression: The pET-28a(+)-ML089 plasmid will be transformed into E. coli BL21(DE3) cells. A single colony will be used to inoculate 50 mL of Luria-Bertani (LB) broth containing kanamycin (50 µg/mL) and grown overnight at 37°C. This starter culture will be used to inoculate 1 L of LB broth and grown to an OD₆₀₀ of 0.6-0.8. Protein expression will be induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture will be incubated for 16 hours at 18°C.

  • Purification: Cells will be harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication. The lysate will be clarified by centrifugation and the supernatant will be loaded onto a Ni-NTA affinity column. The column will be washed with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole) and the His-tagged this compound will be eluted with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole). The purified protein will be dialyzed against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and its concentration determined by the Bradford assay.

4.2. Phosphomannomutase Activity Assay

The activity of this compound will be measured using a coupled-enzyme spectrophotometric assay.[6][7]

  • Principle: The conversion of mannose-1-phosphate to mannose-6-phosphate by this compound is coupled to the reduction of NADP⁺ to NADPH by subsequent enzymatic reactions. The increase in absorbance at 340 nm due to NADPH formation is proportional to the PMM activity.

  • Reaction Mixture: The reaction mixture (1 mL) will contain 50 mM HEPES buffer (pH 7.5), 5 mM MgCl₂, 0.5 mM NADP⁺, 1 U/mL phosphomannose isomerase, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 µg of purified this compound.

  • Procedure: The reaction will be initiated by the addition of mannose-1-phosphate to a final concentration of 1 mM. The absorbance at 340 nm will be monitored for 10 minutes at 37°C using a spectrophotometer.

  • Calculation: The rate of NADPH production will be calculated using the Beer-Lambert law (ε = 6220 M⁻¹cm⁻¹ for NADPH). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

4.3. Quantitative Real-Time PCR (qRT-PCR) for this compound Expression Analysis

  • RNA Extraction: M. leprae will be cultured to different growth phases (lag, logarithmic, and stationary). Total RNA will be extracted from each phase using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA will be synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.

  • qRT-PCR: qRT-PCR will be performed using a SYBR Green-based master mix and primers specific for the this compound gene. The 16S rRNA gene will be used as an internal control for normalization. The reaction will be carried out in a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: The relative expression of this compound will be calculated using the 2⁻ΔΔCt method.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Mannose_Metabolism mannose Mannose man6p Mannose-6-Phosphate mannose->man6p Hexokinase fru6p Fructose-6-Phosphate man6p->fru6p MPI man1p Mannose-1-Phosphate man6p->man1p This compound (PMM) glycolysis Glycolysis fru6p->glycolysis gdp_man GDP-Mannose man1p->gdp_man GDP-Mannose Pyrophosphorylase glycosylation Glycosylation gdp_man->glycosylation

Caption: Mannose metabolism pathway highlighting the role of this compound.

Experimental_Workflow cluster_gene Gene Analysis & Cloning cluster_protein Protein Expression & Purification cluster_characterization Functional Characterization gene_synthesis This compound Gene Synthesis (Codon Optimized) cloning Cloning into pET-28a(+) gene_synthesis->cloning expression_analysis qRT-PCR for Expression Levels gene_synthesis->expression_analysis transformation Transformation into E. coli cloning->transformation expression IPTG Induction transformation->expression purification Ni-NTA Affinity Chromatography expression->purification activity_assay PMM Activity Assay purification->activity_assay kinetics Kinetic Parameter Determination (K_m, V_max) activity_assay->kinetics

Caption: Experimental workflow for the characterization of this compound.

Logical_Relationship ml089_activity This compound Activity man1p_pool Mannose-1-Phosphate Pool ml089_activity->man1p_pool Increases drug_target Potential Drug Target ml089_activity->drug_target Represents a gdp_man_synthesis GDP-Mannose Synthesis man1p_pool->gdp_man_synthesis Is a precursor for glycan_synthesis Cell Wall Glycan Synthesis gdp_man_synthesis->glycan_synthesis Is required for virulence Bacterial Virulence glycan_synthesis->virulence Contributes to

Caption: Logical relationship of this compound activity to bacterial virulence.

References

The Discovery and Initial Characterization of ML089: A Potent and Selective Phosphomannose Isomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML089 is a potent, selective, and orally bioavailable small molecule inhibitor of phosphomannose isomerase (PMI). Its discovery stems from a high-throughput screening campaign aimed at identifying compounds with therapeutic potential for Congenital Disorder of Glycosylation, Type Ia (CDG-Ia). This guide provides a comprehensive overview of the discovery, initial characterization, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the scientific workflow that led to its identification.

Introduction: Targeting Phosphomannose Isomerase for CDG-Ia

Congenital Disorder of Glycosylation, Type Ia (CDG-Ia) is a debilitating genetic disorder caused by mutations in the PMM2 gene, leading to deficient activity of the phosphomannomutase 2 (PMM2) enzyme. PMM2 is crucial for the conversion of mannose-6-phosphate to mannose-1-phosphate, a key step in the synthesis of N-linked glycans. Reduced PMM2 activity results in systemic protein underglycosylation, causing a wide range of severe clinical manifestations.

Phosphomannose isomerase (PMI) competes with PMM2 for the same substrate, mannose-6-phosphate, converting it to fructose-6-phosphate for entry into glycolysis. The therapeutic hypothesis is that inhibiting PMI will increase the intracellular pool of mannose-6-phosphate, thereby driving the residual PMM2 activity in CDG-Ia patients and restoring protein glycosylation. This compound was developed as a chemical probe to test this hypothesis.

Signaling Pathway of Mannose Metabolism and the Role of this compound

Mannose Extracellular Mannose Intracellular_Mannose Intracellular Mannose Mannose->Intracellular_Mannose Glucose Transporters Mannose_6_P Mannose-6-Phosphate Intracellular_Mannose->Mannose_6_P Hexokinase Fructose_6_P Fructose-6-Phosphate Mannose_6_P->Fructose_6_P PMI Mannose_1_P Mannose-1-Phosphate Mannose_6_P->Mannose_1_P PMM2 (Deficient in CDG-Ia) Glycolysis Glycolysis Fructose_6_P->Glycolysis N_Glycosylation N-Glycosylation Mannose_1_P->N_Glycosylation This compound This compound PMI PMI This compound->PMI Inhibition

Figure 1: Mechanism of action of this compound in mannose metabolism.

Discovery of this compound

This compound was identified through a multi-step process involving high-throughput screening (HTS), hit-to-lead optimization, and structure-activity relationship (SAR) studies.

Experimental Workflow for the Discovery of this compound

HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ML089_ID Identification of This compound (Compound 19) Lead_Opt->ML089_ID In_Vitro In Vitro Characterization ML089_ID->In_Vitro In_Vivo In Vivo Pharmacokinetics In_Vitro->In_Vivo

Figure 2: Workflow for the discovery and initial characterization of this compound.

In Vitro Characterization of this compound

The in vitro activity and selectivity of this compound were assessed through a series of biochemical and cellular assays.

Biochemical and Cellular Activity of this compound
CompoundPMI IC50 (µM)PMM2 IC50 (µM)Cellular EC50 (µM)
This compound (Compound 19) 1.3 > 100 2.5
Compound 110.2> 10015.8
Compound 82.5> 1004.7
Compound 151.8> 1003.1

In Vivo Pharmacokinetic Profile of this compound

The oral bioavailability and pharmacokinetic properties of this compound were evaluated in mice.

Pharmacokinetic Parameters of this compound in Mice
ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 2,5001,200
Tmax (h) 0.10.5
AUC (ng·h/mL) 1,5002,100
Half-life (h) 1.21.5
Bioavailability (%) -35

Experimental Protocols

Phosphomannose Isomerase (PMI) Inhibition Assay

This coupled-enzyme assay measures the inhibition of PMI by monitoring the production of NADPH.

  • Reagents:

    • Recombinant human PMI

    • Mannose-6-phosphate (substrate)

    • Phosphoglucose isomerase (PGI)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • NADP+

    • Assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Procedure:

    • Add 2 µL of test compound in DMSO to a 384-well plate.

    • Add 18 µL of a solution containing PMI, PGI, G6PDH, and NADP+ in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of mannose-6-phosphate.

    • Monitor the increase in NADPH fluorescence (Ex: 340 nm, Em: 460 nm) over 30 minutes.

    • Calculate the percent inhibition relative to DMSO controls.

    • Determine IC50 values from a dose-response curve.

Phosphomannomutase 2 (PMM2) Selectivity Assay

This assay is similar to the PMI assay but uses PMM2 and its specific substrates.

  • Reagents:

    • Recombinant human PMM2

    • Mannose-1-phosphate (substrate)

    • Phosphoglucose isomerase (PGI)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • NADP+

    • Assay buffer

  • Procedure:

    • Follow the same procedure as the PMI inhibition assay, substituting PMM2 for PMI and mannose-1-phosphate for mannose-6-phosphate.

Cellular Mannose Incorporation Assay

This assay measures the ability of this compound to increase the incorporation of radiolabeled mannose into proteins in cultured cells.

  • Cell Line:

    • Human fibroblasts derived from a CDG-Ia patient.

  • Reagents:

    • [3H]-mannose

    • Complete cell culture medium

    • Scintillation fluid

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a dose range of this compound for 24 hours.

    • Add [3H]-mannose to the culture medium and incubate for 4 hours.

    • Wash the cells with PBS to remove unincorporated [3H]-mannose.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Normalize the results to total protein concentration.

    • Determine EC50 values from the dose-response curve.

In Vivo Pharmacokinetic Study

This study determines the pharmacokinetic profile of this compound in mice following intravenous and oral administration.

  • Animals:

    • Male C57BL/6 mice.

  • Dosing:

    • Intravenous (i.v.) administration: 5 mg/kg this compound in a suitable vehicle.

    • Oral (p.o.) gavage: 20 mg/kg this compound in a suitable vehicle.

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process blood to obtain plasma.

  • Sample Analysis:

    • Extract this compound from plasma samples.

    • Quantify this compound concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

    • Determine oral bioavailability by comparing the AUC from oral and intravenous administration.

Conclusion

This compound is a potent and selective inhibitor of phosphomannose isomerase with favorable oral pharmacokinetic properties. Its discovery and initial characterization provide a valuable chemical tool for further investigation of PMI as a therapeutic target for CDG-Ia. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers in the fields of rare diseases, glycosylation biology, and drug discovery. Further studies are warranted to evaluate the in vivo efficacy of this compound in relevant disease models.

ML089 (CAS 1306638-12-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ML089, a potent and selective inhibitor of phosphomannose isomerase (PMI). This compound serves as a valuable research tool for investigating Congenital Disorder of Glycosylation, Type Ia (CDG-Ia).

Core Properties and Biological Activity

This compound is a small molecule belonging to the benzoisothiazolone class that acts as a potent, selective, and orally available inhibitor of phosphomannose isomerase (PMI).[1][2] Its primary application is in the study of CDG-Ia, an autosomal recessive disorder caused by mutations in the PMM2 gene, which leads to deficient activity of phosphomannomutase 2.[3] By inhibiting PMI, this compound is intended to increase the intracellular pool of mannose-6-phosphate, potentially shunting it towards the N-linked glycosylation pathway and thereby compensating for the reduced PMM2 activity in CDG-Ia.[1][3]

Quantitative Data Summary
PropertyValueSource
CAS Number 1306638-12-9[1][2]
Molecular Formula C13H8FNOS[3]
Molecular Weight 245.27 g/mol [3][4]
IC50 (PMI) 1.3 µM[1][2]
Solubility in DMSO 20 mg/mL (81.54 mM)[3]

Signaling Pathway and Mechanism of Action

This compound targets phosphomannose isomerase (PMI), a key enzyme in mannose metabolism. PMI catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate. In the context of CDG-Ia, where the conversion of mannose-6-phosphate to mannose-1-phosphate by PMM2 is impaired, the activity of PMI can divert the limited mannose-6-phosphate pool away from the crucial glycosylation pathway and towards glycolysis. By inhibiting PMI, this compound aims to redirect mannose-6-phosphate back towards the N-linked glycosylation pathway, as depicted in the following pathway diagram.

ML089_Mechanism_of_Action Proposed Mechanism of this compound in CDG-Ia cluster_glycolysis Glycolysis cluster_glycosylation N-linked Glycosylation Fructose_6_P Fructose-6-Phosphate Mannose_6_P Mannose-6-Phosphate Mannose_6_P->Fructose_6_P Isomerization Mannose_1_P Mannose-1-Phosphate Mannose_6_P->Mannose_1_P Isomerization GDP_Mannose GDP-Mannose Mannose_1_P->GDP_Mannose Glycoproteins Glycoproteins GDP_Mannose->Glycoproteins PMI PMI PMI->Mannose_6_P PMM2 PMM2 (deficient in CDG-Ia) PMM2->Mannose_6_P This compound This compound This compound->PMI Inhibition

Caption: Mechanism of this compound in redirecting mannose metabolism.

Experimental Protocols

Phosphomannose Isomerase (PMI) Dose-Response Assay

This protocol outlines a coupled enzyme assay to determine the inhibitory activity of compounds like this compound against human PMI.[1]

Materials:

  • Human PMI protein

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Mannose-6-phosphate

  • NADP+

  • Resazurin

  • Diaphorase

  • HEPES buffer (50 mM, pH 7.4)

  • MgCl2

  • Tween 20

  • 384-well black plates

  • Compound serial dilutions in 10% DMSO

Procedure:

  • Prepare Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6 U/ml Diaphorase, 0.2 mM Resazurin.

  • Prepare Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCl2, 0.01% Tween 20, 4.6 µg/ml PGI, 30 ng/ml PMI, 1.8 µg/ml G6PDH.

  • Assay Plate Preparation:

    • Add 9 µL of Substrate Working Solution to columns 3-24.

    • Add 9 µL of Substrate Working Solution without mannose-6-phosphate to columns 1 and 2 (positive control).

    • Add 2 µL of serially diluted this compound to columns 3-22.

    • Add 2 µL of 10% DMSO to columns 1-2 and 23-24 (negative controls).

  • Initiate Reaction: Add 9 µL of Enzyme Working Solution to all wells.

  • Incubation: Incubate the plates at room temperature for 20 minutes.

  • Data Acquisition: Measure the fluorescence to determine the extent of NADPH production, which is proportional to PMI activity.

PMI_Assay_Workflow PMI Dose-Response Assay Workflow cluster_reagents Reagent Preparation cluster_plate Assay Plate Setup (384-well) Substrate_Sol Prepare Substrate Working Solution Add_Substrate Add Substrate Solution to appropriate wells Substrate_Sol->Add_Substrate Enzyme_Sol Prepare Enzyme Working Solution Compound_Dil Prepare Serial Dilutions of this compound Add_Compound Add this compound dilutions and controls Compound_Dil->Add_Compound Add_Substrate->Add_Compound Initiate Add Enzyme Solution to all wells Add_Compound->Initiate Start Start Start->Substrate_Sol Start->Enzyme_Sol Start->Compound_Dil Incubate Incubate at RT for 20 minutes Initiate->Incubate Read Measure Fluorescence Incubate->Read

References

The Biological Activity of ML089: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of ML089, a potent and selective inhibitor of phosphomannose isomerase (PMI). This compound has emerged as a significant research tool and a potential therapeutic agent for Congenital Disorder of Glycosylation Type Ia (CDG-Ia), a rare genetic disorder. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its evaluation, and visualizes the associated biological pathways and experimental workflows.

Introduction: Targeting Phosphomannose Isomerase in CDG-Ia

Congenital Disorder of Glycosylation Type Ia (CDG-Ia) is an autosomal recessive disorder caused by mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2 (PMM2). This enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate, a critical step in the synthesis of N-linked oligosaccharides. Reduced PMM2 activity leads to impaired protein glycosylation, resulting in a wide range of severe clinical manifestations.

Phosphomannose isomerase (PMI) competes with PMM2 for the common substrate, mannose-6-phosphate, converting it to fructose-6-phosphate for entry into glycolysis. It is hypothesized that in CDG-Ia patients, who have residual PMM2 activity, inhibiting PMI could increase the intracellular concentration of mannose-6-phosphate. This would, in turn, drive the metabolic flux through the deficient PMM2 enzyme, thereby improving N-glycosylation and potentially ameliorating the clinical phenotype. This compound was developed as a potent and selective inhibitor of PMI to test this therapeutic hypothesis.[1]

Mechanism of Action and Therapeutic Rationale

This compound is a benzoisothiazolone-based small molecule that acts as a non-competitive or un-competitive inhibitor of human phosphomannose isomerase.[1] Its inhibitory action blocks the catabolism of mannose-6-phosphate, leading to its accumulation within the cell.[1] This increased pool of mannose-6-phosphate can then be utilized by the partially active PMM2 enzyme in CDG-Ia patients, enhancing the synthesis of GDP-mannose and subsequent protein glycosylation.[1] this compound is cell-permeable, allowing for its use in in vitro cellular models and in vivo studies.[1]

cluster_0 Cellular Metabolism cluster_1 Therapeutic Intervention with this compound Mannose Mannose Mannose-6-P Mannose-6-P Mannose->Mannose-6-P Hexokinase Fructose-6-P Fructose-6-P Mannose-6-P->Fructose-6-P PMI Mannose-1-P Mannose-1-P Mannose-6-P->Mannose-1-P PMM2 Glycolysis Glycolysis Fructose-6-P->Glycolysis N-Glycosylation N-Glycosylation Mannose-1-P->N-Glycosylation This compound This compound PMI PMI This compound->PMI Inhibits Mannose-6-P Mannose-6-P Fructose-6-P Fructose-6-P Mannose-6-P->Fructose-6-P PMI Glucose-6-P Glucose-6-P Fructose-6-P->Glucose-6-P PGI 6-P-Gluconolactone 6-P-Gluconolactone Glucose-6-P->6-P-Gluconolactone G6PDH NADP+ NADP+ NADPH NADPH NADP+->NADPH Reduction Resazurin (non-fluorescent) Resazurin (non-fluorescent) NADPH->Resazurin (non-fluorescent) Resorufin (fluorescent) Resorufin (fluorescent) Resazurin (non-fluorescent)->Resorufin (fluorescent) Diaphorase Substituted 2-Aminothiophenol Substituted 2-Aminothiophenol Benzoisothiazole Core Benzoisothiazole Core Substituted 2-Aminothiophenol->Benzoisothiazole Core Cyclization Carbonyl Source Carbonyl Source Carbonyl Source->Benzoisothiazole Core This compound This compound Benzoisothiazole Core->this compound Functionalization Functionalization Reagent Functionalization Reagent Functionalization Reagent->this compound

References

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Studies of ML089 in Mouse Models of CDG-Ia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Disorder of Glycosylation Type Ia (CDG-Ia), also known as PMM2-CDG, is the most prevalent form of congenital disorders of glycosylation. It is an autosomal recessive disorder caused by mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2. This enzyme is critical for the synthesis of N-linked oligosaccharides. PMM2 deficiency leads to a multisystemic disorder with severe neurological impairment for which there is currently no cure.[1]

The therapeutic hypothesis for ML089, a potent and cell-permeable inhibitor of phosphomannose isomerase (PMI), is based on redirecting mannose-6-phosphate (Man-6-P) towards the deficient N-linked glycosylation pathway. In a healthy state, PMI catabolizes the majority of Man-6-P. In PMM2-CDG, the residual PMM2 activity is insufficient to compete with PMI. By inhibiting PMI, this compound is expected to increase the intracellular pool of Man-6-P, thereby enhancing its flux through the residual PMM2 enzyme to restore glycoprotein synthesis.[2][3]

This document provides detailed protocols for conducting in vivo efficacy studies of this compound in the Pmm2 R137H/F115L hypomorphic mouse model, which recapitulates key features of human PMM2-CDG.[1][4] While direct in vivo efficacy data for this compound has not yet been published, these protocols are based on established methodologies for preclinical evaluation of therapeutic candidates in this disease model.

Signaling Pathways and Experimental Workflow

PMM2_Pathway cluster_0 N-Linked Glycosylation Pathway in PMM2-CDG cluster_1 Glycolysis Pathway cluster_2 Therapeutic Intervention Mannose Mannose Man_6_P Mannose-6-Phosphate Mannose->Man_6_P Hexokinase Man_1_P Mannose-1-Phosphate Man_6_P->Man_1_P PMM2 (deficient) Man_6_P_glycolysis Mannose-6-Phosphate GDP_Man GDP-Mannose Man_1_P->GDP_Man GMPPB Glycoproteins Glycoproteins GDP_Man->Glycoproteins Glycosyltransferases Fruc_6_P Fructose-6-Phosphate Man_6_P_glycolysis->Fruc_6_P PMI This compound This compound This compound->Man_6_P_glycolysis Inhibits

Figure 1: Proposed mechanism of action of this compound in PMM2-CDG.

experimental_workflow start Acquire Pmm2 R137H/F115L Mouse Model breeding Breeding and Genotyping start->breeding cohort Establish Experimental Cohorts (WT, Het, Homozygous) breeding->cohort treatment Treatment Administration (this compound vs. Vehicle Control) cohort->treatment monitoring In-Life Monitoring (Body Weight, Survival, Clinical Signs) treatment->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Biochemical and Functional Analysis collection->analysis data Data Analysis and Interpretation analysis->data

Figure 2: Experimental workflow for in vivo efficacy studies.

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and organized to allow for clear comparison between experimental groups. The following tables provide a template for data collection.

Table 1: Animal Cohort Demographics

Group ID Genotype (WT, Het, Hom) Treatment Number of Animals (Male/Female) Age at Study Start
A WT Vehicle 10 (5/5) 4 weeks
B WT This compound 10 (5/5) 4 weeks
C Het Vehicle 10 (5/5) 4 weeks
D Het This compound 10 (5/5) 4 weeks
E Hom Vehicle 10 (5/5) 4 weeks

| F | Hom | this compound | 10 (5/5) | 4 weeks |

Table 2: Body Weight Measurements (grams)

Animal ID Genotype Treatment Week 0 Week 2 Week 4 Week 6 Week 8
Hom-V-01 Hom Vehicle
Hom-T-01 Hom This compound

| ... | ... | ... | | | | | |

Table 3: Survival Data

Group ID Genotype Treatment Number of Animals at Start Number of Animals at End Percent Survival
E Hom Vehicle 10

| F | Hom | this compound | 10 | | |

Table 4: Serum Transferrin Isoform Analysis (% Asialo-transferrin)

Animal ID Genotype Treatment Baseline Mid-point Endpoint
Hom-V-01 Hom Vehicle
Hom-T-01 Hom This compound

| ... | ... | ... | | | |

Experimental Protocols

Protocol 1: Animal Model and Husbandry
  • Animal Model: Pmm2 R137H/F115L compound heterozygous mice. This model exhibits stunted growth and protein glycosylation deficiencies similar to PMM2-CDG patients.[4]

  • Breeding: Set up breeding pairs of heterozygous (Pmm2 R137H/+ x Pmm2 F115L/+) mice to generate wild-type, heterozygous, and homozygous offspring.

  • Genotyping: Pups should be weaned and genotyped at 3 weeks of age using standard PCR protocols with primers specific for the wild-type and mutant alleles.

  • Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Ethical Considerations: All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Protocol 2: Preparation and Administration of this compound
  • Compound Preparation:

    • Based on pharmacokinetic data for similar benzoisothiazolone PMI inhibitors, a formulation suitable for oral administration can be prepared.[5]

    • A common vehicle is 0.5% (w/v) methylcellulose in sterile water.

    • Prepare a stock solution of this compound in the vehicle at a concentration suitable for the desired dosage (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse).

    • Sonnicate or vortex the suspension to ensure homogeneity before each use.

  • Dosage: A starting dose can be determined from in vitro efficacy and any available in vivo pharmacokinetic data. For a similar class of PMI inhibitors, a dose of 20 mg/kg administered orally has shown good bioavailability in mice.[5] Dose-ranging studies may be necessary.

  • Administration:

    • Administer this compound or vehicle control to the respective cohorts daily via oral gavage.

    • Ensure the volume of administration is appropriate for the size of the mouse (typically 5-10 mL/kg).

    • The duration of treatment will depend on the study objectives, but a period of 8-12 weeks is often sufficient to observe effects on growth and biomarkers.

Protocol 3: In Vivo Efficacy Monitoring
  • Survival: Monitor animals daily for any signs of distress or morbidity. Record the date of death for any animals that die during the study.

  • Body Weight: Measure and record the body weight of each animal twice weekly.

  • Clinical Signs: Observe and score animals for any clinical signs of disease, such as ataxia, tremors, or changes in posture or activity levels.

  • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital bleed) at baseline, mid-point, and at the end of the study for biochemical analysis.

Protocol 4: Biochemical Analysis of Glycosylation
  • Serum Transferrin Isoform Analysis:

    • Isolate serum from blood samples by centrifugation.

    • Analyze the glycosylation status of serum transferrin using isoelectric focusing (IEF) or mass spectrometry.

    • Quantify the relative amounts of different glycoforms (e.g., disialo-, monosialo-, and asialo-transferrin). An improvement in glycosylation would be indicated by a decrease in the proportion of hypoglycosylated (asialo- and monosialo-) transferrin.

  • Western Blotting for Specific Glycoproteins:

    • Prepare protein lysates from tissues of interest (e.g., liver, brain).

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with antibodies against specific glycoproteins known to be affected in PMM2-CDG (e.g., antithrombin III, IGF-1).

    • A shift in the molecular weight or an increase in the abundance of the fully glycosylated form of the protein in the this compound-treated group would indicate a therapeutic effect.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in a clinically relevant mouse model of PMM2-CDG. Successful completion of these studies would provide the first in vivo evidence for the therapeutic potential of PMI inhibition in this debilitating disease. Positive outcomes, such as improved growth, increased survival, and correction of glycosylation defects, would be a critical step towards the clinical development of this compound and similar compounds for the treatment of CDG-Ia. It is important to reiterate that as of now, there are no published studies demonstrating the in vivo efficacy of this compound in these models.

References

Application Notes and Protocols for ML089 Treatment of CDG-Ia Patient-Derived Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Disorder of Glycosylation Type Ia (CDG-Ia), also known as PMM2-CDG, is the most prevalent congenital disorder of N-glycosylation.[1][2] It is an autosomal recessive disorder caused by mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2.[1][3] This enzyme is critical for the conversion of mannose-6-phosphate to mannose-1-phosphate (M1P), an essential precursor for the synthesis of GDP-mannose and dolichol-P-mannose required for proper protein glycosylation.[2][4] Deficient PMM2 activity leads to hypoglycosylation of numerous proteins, resulting in a multisystemic disorder with severe neurological and developmental symptoms.[2][3][5]

ML089 is a novel investigational therapy designed as a substrate replacement strategy to bypass the deficient PMM2 enzyme. It is a liposome-encapsulated formulation of mannose-1-phosphate. The liposomal delivery mechanism facilitates the entry of M1P into the cell, a crucial step since phosphorylated sugars cannot easily cross the cell membrane.[6] A similar compound, GLM101, has demonstrated the ability to restore N-glycosylation in PMM2-CDG patient-derived fibroblasts in vitro.[7] This document provides a detailed protocol for the treatment of CDG-Ia patient-derived fibroblasts with this compound, based on established methodologies for fibroblast culture and in vitro therapeutic testing.

Signaling Pathway and Mechanism of Action

The core defect in CDG-Ia is the inability to produce sufficient mannose-1-phosphate. This compound delivers M1P directly into the cell, thereby replenishing the substrate pool for downstream glycosylation pathways. This restores the synthesis of GDP-mannose, the essential sugar donor for N-glycosylation, leading to the correction of hypoglycosylation.

CDG_Ia_Pathway cluster_extracellular Extracellular This compound This compound (Liposomal M1P) M1P_exo Exogenous Mannose-1-Phosphate This compound->M1P_exo Liposomal Delivery M6P Mannose-6-Phosphate PMM2 PMM2 Enzyme (Deficient in CDG-Ia) M6P->PMM2 Conversion M1P_endo Endogenous Mannose-1-Phosphate PMM2->M1P_endo Blocked/Reduced GDP_Man GDP-Mannose M1P_endo->GDP_Man M1P_exo->GDP_Man Bypasses Defect LLO Lipid-Linked Oligosaccharide (LLO) GDP_Man->LLO Synthesis LPP Lipid Precursor (Dolichol-Phosphate) LPP->LLO OST Oligosaccharyl- transferas (OST) LLO->OST Protein Nascent Polypeptide Protein->OST Glycoprotein Glycoprotein (Correctly Glycosylated) OST->Glycoprotein N-Glycosylation

Caption: this compound mechanism of action in CDG-Ia fibroblasts.

Experimental Protocols

Culture of CDG-Ia Patient-Derived Fibroblasts

This protocol outlines the standard procedure for culturing and maintaining human primary fibroblast cell lines derived from skin biopsies of CDG-Ia patients.

Materials:

  • Complete Fibroblast Growth Medium:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • 15% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • 1% L-Glutamine

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • 0.25% Trypsin-EDTA

  • T25 or T75 cell culture flasks

  • Cryopreservation Medium: 90% FBS, 10% DMSO

Procedure:

  • Thawing Cells:

    • Rapidly thaw a cryovial of fibroblasts in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Fibroblast Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 5 mL (for a T25 flask) or 15 mL (for a T75 flask) of fresh growth medium.

    • Plate the cells in the appropriate flask and incubate at 37°C with 5% CO₂.

  • Maintaining Cell Culture:

    • Change the medium every 2-3 days.[8]

    • Monitor cell confluency daily. Cells should be passaged when they reach 80-90% confluency.

  • Passaging Cells:

    • Aspirate the medium and wash the cells once with sterile PBS.[9]

    • Add 1-2 mL (for T25) or 3-5 mL (for T75) of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, until cells detach.[9]

    • Neutralize the trypsin by adding at least an equal volume of Complete Fibroblast Growth Medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

    • Resuspend the pellet in fresh medium and split the cells at a ratio of 1:2 to 1:4 into new flasks.[10]

  • Cryopreservation:

    • Prepare a cell suspension as for passaging (steps 3.1-3.4).

    • Resuspend the cell pellet in cold Cryopreservation Medium at a concentration of 1-2 x 10⁶ cells/mL.

    • Aliquot 1 mL into cryovials and place them in a controlled-rate freezing container at -80°C overnight before transferring to liquid nitrogen for long-term storage.

This compound Treatment Protocol

This workflow describes the treatment of established CDG-Ia fibroblast cultures with this compound to assess its efficacy in restoring glycosylation.

ML089_Treatment_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. This compound Treatment cluster_analysis 3. Endpoint Analysis seed_cells Seed CDG-Ia and Control Fibroblasts in 6-well plates incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_treatment Replace medium with This compound-containing medium incubate_24h->add_treatment prepare_this compound Prepare this compound dilutions in culture medium prepare_this compound->add_treatment incubate_48h Incubate for 48-72h add_treatment->incubate_48h harvest_cells Harvest Cells and Culture Supernatant incubate_48h->harvest_cells lysis Cell Lysis for Protein and Metabolite Extraction harvest_cells->lysis western_blot Western Blot (e.g., ICAM-1) lysis->western_blot glycomics N-glycan Profiling (Mass Spectrometry) lysis->glycomics metabolomics Metabolomics (GDP-Mannose Quantification) lysis->metabolomics

Caption: Experimental workflow for this compound treatment and analysis.

Materials:

  • CDG-Ia patient-derived fibroblasts and healthy control fibroblasts

  • 6-well or 12-well cell culture plates

  • This compound stock solution

  • Complete Fibroblast Growth Medium

  • Reagents for endpoint analysis (e.g., cell lysis buffer, antibodies, mass spectrometry reagents)

Procedure:

  • Cell Seeding:

    • Seed CDG-Ia and healthy control fibroblasts into 6-well plates at a density of 0.2 x 10⁶ cells per well.[11]

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Preparation of this compound:

    • Prepare a series of dilutions of this compound in Complete Fibroblast Growth Medium. The optimal concentration should be determined empirically. A suggested starting range is 10 µM to 500 µM.

    • Include a "vehicle control" (medium with empty liposomes, if available) and an "untreated control" (standard medium).

  • Treatment:

    • Aspirate the medium from the wells.

    • Add 2 mL of the prepared this compound-containing medium or control medium to each well.

    • Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • Harvesting and Analysis:

    • After incubation, harvest cells by trypsinization or by scraping in ice-cold PBS.

    • Lyse the cells using an appropriate buffer for downstream analysis.

    • Perform endpoint analyses to assess the restoration of glycosylation. Key assays include:

      • Metabolite Quantification: Measure intracellular GDP-mannose levels using LC-MS/MS to confirm the direct biochemical effect of M1P supplementation.[7]

      • Glycoprotein Analysis: Assess the glycosylation status of specific reporter glycoproteins (e.g., ICAM-1 after TNFα stimulation) via Western Blot. A shift to a higher molecular weight indicates improved glycosylation.[7]

      • N-Glycan Profiling: Perform detailed glycomic analysis using mass spectrometry to identify the correction of specific high-mannose, complex, and hybrid glycan structures.[7]

Data Presentation

The efficacy of this compound should be evaluated by quantifying the changes in key biomarkers of glycosylation. The following tables provide a template for presenting such data, based on expected outcomes from a successful treatment as seen with analogous compounds.[7]

Table 1: Intracellular GDP-Mannose Levels Post-Treatment

Cell LineTreatmentGDP-Mannose (pmol/mg protein)Fold Change vs. Untreated CDG-Ia
Healthy Control Untreated100 ± 125.0
CDG-Ia Fibroblast Untreated20 ± 51.0
CDG-Ia Fibroblast Vehicle Control22 ± 61.1
CDG-Ia Fibroblast This compound (100 µM)85 ± 104.25
CDG-Ia Fibroblast This compound (250 µM)98 ± 154.9

Table 2: Relative Abundance of N-Glycan Types

Cell LineTreatmentHigh-Mannose (%)Complex/Hybrid (%)
Healthy Control Untreated30 ± 470 ± 4
CDG-Ia Fibroblast Untreated65 ± 735 ± 7
CDG-Ia Fibroblast This compound (250 µM)40 ± 560 ± 5

Table 3: Glycosylation Status of Reporter Glycoprotein (ICAM-1)

Cell LineTreatmentGlycosylated ICAM-1 (% of Total)
Healthy Control Untreated95 ± 3
CDG-Ia Fibroblast Untreated40 ± 8
CDG-Ia Fibroblast This compound (250 µM)85 ± 6

Conclusion

This protocol provides a comprehensive framework for the in vitro evaluation of this compound as a potential treatment for CDG-Ia using patient-derived fibroblasts. The experimental design focuses on assessing the direct biochemical correction (restoration of GDP-mannose) and the functional restoration of N-glycosylation. The successful normalization of these biomarkers in a preclinical setting is a critical step in the development of this promising therapeutic strategy for CDG-Ia patients.[7]

References

Application Note: Development of a Cell-Based Assay for Measuring ML089 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML089 is a novel small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on the MAPK pathway by measuring the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key downstream effector of the pathway.

Assay Principle

The assay is based on the principle of a cell-based Enzyme-Linked Immunosorbent Assay (ELISA). In this assay, cells are cultured in microplates and treated with a stimulating agent (e.g., a growth factor) to activate the MAPK pathway, in the presence or absence of this compound. Following treatment, the cells are fixed and permeabilized. The level of phosphorylated ERK (p-ERK) is then quantified using a specific primary antibody against p-ERK and a horseradish peroxidase (HRP)-conjugated secondary antibody. The HRP substrate is then added to produce a colorimetric signal that is proportional to the amount of p-ERK, which can be measured using a microplate reader. The inhibitory effect of this compound is determined by the reduction in the p-ERK signal.

Materials and Reagents

  • Cell Line: A suitable cancer cell line with an active MAPK pathway (e.g., HeLa, A549, or HT-29).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Test compound.

  • Stimulating Agent: Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA).

  • Fixing Solution: 4% Paraformaldehyde in Phosphate Buffered Saline (PBS).

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).

  • Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop Solution: 2N Sulfuric Acid.

  • Wash Buffer: PBS with 0.1% Tween-20 (PBST).

  • 96-well Cell Culture Plates.

  • Microplate Reader.

Experimental Protocols

Cell Seeding
  • Harvest and count the cells.

  • Seed the cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

Compound Treatment and Stimulation
  • Prepare serial dilutions of this compound in serum-free medium.

  • After overnight incubation, aspirate the culture medium from the wells.

  • Add 100 µL of the diluted this compound to the respective wells and incubate for 1 hour at 37°C. Include wells with vehicle control (e.g., DMSO).

  • Prepare the stimulating agent (e.g., EGF at 100 ng/mL) in serum-free medium.

  • Add 10 µL of the stimulating agent to each well (except for the unstimulated control wells) and incubate for 15 minutes at 37°C.

Cell Fixation and Permeabilization
  • Aspirate the medium and wash the cells twice with 200 µL of cold PBS.

  • Add 100 µL of 4% Paraformaldehyde to each well and incubate for 20 minutes at room temperature.

  • Aspirate the fixing solution and wash the cells twice with 200 µL of PBST.

  • Add 100 µL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.

  • Aspirate the buffer and wash the cells twice with 200 µL of PBST.

Immunodetection
  • Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Aspirate the Blocking Buffer and add 100 µL of the primary antibody diluted in Blocking Buffer (e.g., 1:1000).

  • Incubate overnight at 4°C.

  • Aspirate the primary antibody solution and wash the cells three times with 200 µL of PBST.

  • Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer (e.g., 1:2000).

  • Incubate for 1 hour at room temperature.

  • Aspirate the secondary antibody solution and wash the cells five times with 200 µL of PBST.

Signal Development and Measurement
  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Add 100 µL of Stop Solution to each well to stop the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 1: Dose-Response of this compound on ERK Phosphorylation
This compound Concentration (µM)Absorbance at 450 nm (Mean ± SD)% Inhibition of p-ERK
0 (Vehicle)1.25 ± 0.080%
0.011.12 ± 0.0610.4%
0.10.85 ± 0.0532.0%
10.45 ± 0.0364.0%
100.18 ± 0.0285.6%
1000.10 ± 0.0192.0%
Table 2: Cytotoxicity of this compound
This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.0198 ± 4.5
0.195 ± 5.1
192 ± 6.3
1085 ± 7.8
10060 ± 8.2

Visualizations

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates This compound This compound This compound->MEK Inhibits

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.

Experimental_Workflow cluster_plate 96-Well Plate A Seed Cells (2x10^4 cells/well) B Overnight Incubation (37°C, 5% CO2) A->B C Add this compound (1 hour) B->C D Stimulate with EGF (15 minutes) C->D E Fix and Permeabilize D->E F Block Non-specific Binding E->F G Incubate with Primary Antibody (p-ERK) F->G H Incubate with HRP-conjugated Secondary Antibody G->H I Add TMB Substrate H->I J Add Stop Solution I->J K Measure Absorbance at 450 nm J->K

Caption: Workflow for the cell-based p-ERK ELISA.

Application Notes and Protocols for Rescuing Glycosylation Defects In Vitro Using ML089

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Disorders of Glycosylation (CDG) are a group of rare genetic diseases characterized by defects in the synthesis and attachment of glycans to proteins and lipids. The most common form, PMM2-CDG (also known as CDG-Ia), is caused by mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2.[1] This enzyme catalyzes the conversion of mannose-6-phosphate (Man-6-P) to mannose-1-phosphate (Man-1-P), a crucial step in the synthesis of N-linked oligosaccharides.[2] A deficiency in PMM2 activity leads to hypoglycosylation of numerous proteins, resulting in a wide range of severe clinical manifestations.[1]

ML089 is a potent and selective, cell-permeable small molecule inhibitor of phosphomannose isomerase (PMI).[2][3] In the context of PMM2-CDG, inhibiting PMI with this compound presents a promising therapeutic strategy. By blocking the conversion of Man-6-P to fructose-6-phosphate, this compound redirects the available Man-6-P pool towards the residual PMM2 enzyme, thereby increasing the production of Man-1-P and potentially rescuing the N-linked glycosylation defect.[2][3]

These application notes provide detailed protocols for utilizing this compound to rescue glycosylation defects in an in vitro model of PMM2-CDG using patient-derived fibroblasts.

Mechanism of Action of this compound in PMM2-CDG

The rationale for using this compound in PMM2-CDG is based on substrate redirection. In a healthy individual, Man-6-P is at a metabolic branch point, where it can be either converted to Man-1-P by PMM2 for glycosylation or isomerized to Fructose-6-P by PMI for glycolysis. In PMM2-CDG patients, the reduced activity of PMM2 leads to an accumulation of Man-6-P, which is then shunted towards glycolysis by PMI. By inhibiting PMI, this compound increases the intracellular concentration of Man-6-P, making more substrate available for the partially active PMM2 enzyme, thus enhancing the synthesis of Man-1-P and subsequent protein glycosylation.

ML089_Mechanism cluster_Glycosylation N-linked Glycosylation Pathway cluster_Glycolysis Glycolysis Man-1-P Man-1-P GDP-Mannose GDP-Mannose Man-1-P->GDP-Mannose GDP-mannose pyrophosphorylase Glycoproteins Glycoproteins GDP-Mannose->Glycoproteins Glycosyltransferases Fructose-6-P Fructose-6-P Glycolysis_products Glycolysis Products Fructose-6-P->Glycolysis_products Mannose-6-P Mannose-6-P Mannose-6-P->Man-1-P PMM2 (deficient in PMM2-CDG) Mannose-6-P->Fructose-6-P PMI This compound This compound This compound->Fructose-6-P Inhibits Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Treatment This compound Treatment cluster_Analysis Analysis of Glycosylation Rescue start Culture PMM2-CDG and Control Fibroblasts seed Seed cells in multi-well plates start->seed treat Treat cells with this compound (dose-response) and controls seed->treat incubate Incubate for 24-72 hours treat->incubate harvest Harvest cells incubate->harvest wb Western Blot (e.g., for LAMP-2) harvest->wb ms Mass Spectrometry (Glycomics) harvest->ms

References

Application Notes and Protocols for ML089 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML089 is a potent and selective inhibitor of phosphomannose isomerase (PMI), a key enzyme in the mannose metabolic pathway.[1][2] PMI catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate. This process is crucial for the synthesis of GDP-mannose, a precursor for N-linked glycosylation of proteins. Inhibition of PMI by this compound has been shown to be a valuable tool for studying congenital disorders of glycosylation (CDG), particularly CDG-Ia, which is caused by a deficiency in phosphomannomutase 2 (PMM2).[1][2] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with a summary of its key properties.

Data Presentation

This compound Properties and Solubility
PropertyValueSource
CAS Number 1306638-12-9[2]
Molecular Weight 245.27 g/mol [2]
IC50 1.3 µM (for phosphomannose isomerase)[1][2]
Solubility in DMSO 25 mg/mL (101.93 mM)[1][2]
Appearance Powder[1]
Recommended Solvents and Storage
SolventConcentrationNotesStorage of Stock Solution
DMSO 25 mg/mL (101.93 mM)May require sonication to fully dissolve.[1][2]-80°C for up to 6 months; -20°C for up to 1 month.[1][2]

Note on DMSO Concentration in Cell Culture: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%.[3][4] Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[1] However, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on the specific cell line being used.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.45 mg of this compound (Molecular Weight = 245.27 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 2.45 mg of this compound, add 1 mL of DMSO.

  • Vortexing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to aid dissolution.

  • Sonication: If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.[1][2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the clear stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the this compound stock solution to the final working concentration for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculating Dilutions: Determine the final concentration of this compound required for your experiment. As an example, to prepare a working solution that will result in a final concentration of 10 µM in your cell culture well, you will need to perform a serial dilution.

  • Intermediate Dilution (Optional but Recommended): To ensure accurate pipetting and to minimize the final DMSO concentration, it is good practice to perform an intermediate dilution.

    • For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile cell culture medium or PBS. Pipette 10 µL of the 10 mM stock into 90 µL of medium/PBS.

  • Final Dilution: Add the calculated volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.

    • Example using 10 mM stock: To achieve a final concentration of 10 µM in 1 mL of medium, you would add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

    • Example using 1 mM intermediate solution: To achieve a final concentration of 10 µM in 1 mL of medium, you would add 10 µL of the 1 mM intermediate solution. This will also result in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial to distinguish the effects of the compound from any effects of the solvent.

  • Cell Treatment: Remove the old medium from your cell culture plates and replace it with the freshly prepared medium containing this compound or the vehicle control.

  • Incubation: Return the cells to the incubator and proceed with your experimental timeline.

Visualizations

Signaling Pathway of this compound Action

ML089_Pathway cluster_glycolysis Glycolysis cluster_mannose_metabolism Mannose Metabolism Glucose Glucose Fructose-6-Phosphate Fructose-6-Phosphate Glucose->Fructose-6-Phosphate Multiple Steps Glycolysis Pathway Glycolysis Pathway Fructose-6-Phosphate->Glycolysis Pathway Mannose Mannose Mannose-6-Phosphate Mannose-6-Phosphate Mannose->Mannose-6-Phosphate Hexokinase Mannose-6-Phosphate->Fructose-6-Phosphate PMI Mannose-1-Phosphate Mannose-1-Phosphate Mannose-6-Phosphate->Mannose-1-Phosphate PMM2 GDP-Mannose GDP-Mannose N-linked Glycosylation N-linked Glycosylation GDP-Mannose->N-linked Glycosylation PMI PMI PMM2 PMM2 Mannose-1-Phosphate->GDP-Mannose This compound This compound This compound->PMI Inhibition

Caption: Mechanism of this compound action on the phosphomannose isomerase pathway.

Experimental Workflow for this compound Preparation

ML089_Workflow Start Start Weigh_this compound 1. Weigh this compound Powder Start->Weigh_this compound Add_DMSO 2. Add DMSO Weigh_this compound->Add_DMSO Dissolve 3. Vortex & Sonicate Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Store 4. Aliquot & Store at -80°C Stock_Solution->Store Thaw 5. Thaw Aliquot Store->Thaw Dilute 6. Prepare Working Solution (in cell culture medium) Thaw->Dilute Treat_Cells 7. Treat Cells Dilute->Treat_Cells End End Treat_Cells->End

Caption: Workflow for preparing this compound for cell culture experiments.

References

Determining the Optimal Concentration of ML089 for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

This document provides detailed application notes and experimental protocols for determining the optimal concentration of ML089, a potent and selective phosphomannose isomerase (PMI) inhibitor, for use in cellular assays. These guidelines are intended for researchers, scientists, and drug development professionals investigating congenital disorders of glycosylation (CDG) and related fields.

Introduction to this compound

This compound is a small molecule inhibitor of phosphomannose isomerase (PMI), an enzyme that catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate.[1][2] In the context of N-linked glycosylation, PMI plays a crucial role in regulating the pool of mannose for the synthesis of glycan precursors. Congenital Disorder of Glycosylation, Type Ia (CDG-Ia) is an autosomal recessive disorder caused by mutations in the PMM2 gene, leading to a deficiency in the phosphomannomutase 2 enzyme. This enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate, a critical step in the synthesis of GDP-mannose, the donor substrate for N-glycosylation.

Inhibition of PMI by this compound in cells with residual PMM2 activity, when supplemented with exogenous mannose, can redirect mannose-6-phosphate towards the deficient glycosylation pathway, potentially rescuing the glycosylation defect.[3] Therefore, determining the precise optimal concentration of this compound is critical to achieve the desired biological effect without inducing cytotoxicity.

Key Properties of this compound

PropertyValueReference
Target Phosphomannose Isomerase (PMI/MPI)[1]
IC50 ~1.3 µM (in vitro)[1]
Solubility Soluble in DMSO
Storage Store stock solutions at -20°C or -80°C

Signaling Pathway and Mechanism of Action

The diagram below illustrates the relevant metabolic pathway and the mechanism of action of this compound in the context of CDG-Ia.

ML089_Mechanism cluster_0 Cellular Environment cluster_1 Cytosol Mannose Mannose Mannose_6_P Mannose-6-Phosphate Mannose->Mannose_6_P Hexokinase Glucose Glucose Fructose_6_P Fructose-6-Phosphate Glucose->Fructose_6_P Glycolysis enzymes Mannose_1_P Mannose-1-Phosphate Mannose_6_P->Mannose_1_P PMM2 Fructose_6_P->Mannose_6_P PMI Glycolysis Glycolysis Fructose_6_P->Glycolysis GDP_Mannose GDP-Mannose Mannose_1_P->GDP_Mannose N_Glycosylation N-linked Glycosylation GDP_Mannose->N_Glycosylation PMM2 PMM2 (Deficient in CDG-Ia) PMI PMI This compound This compound This compound->PMI Inhibition experimental_workflow cluster_setup Initial Setup cluster_cytotoxicity Cytotoxicity Assessment cluster_functional Functional Assay prep_this compound Prepare this compound Stock Solution (in DMSO) dose_response_viability Dose-Response Curve (e.g., 0.1 - 50 µM this compound) prep_this compound->dose_response_viability cell_culture Culture CDG-Ia model cells (e.g., patient fibroblasts) cell_culture->dose_response_viability mtt_assay Cell Viability Assay (MTT/Resazurin) dose_response_viability->mtt_assay determine_max_conc Determine Maximum Non-toxic Concentration mtt_assay->determine_max_conc dose_response_functional Dose-Response Curve (Sub-toxic concentrations) determine_max_conc->dose_response_functional mannose_supplement Supplement with Mannose dose_response_functional->mannose_supplement lectin_staining Lectin Staining for Glycosylation mannose_supplement->lectin_staining radiolabeling [3H]-Mannose Incorporation mannose_supplement->radiolabeling determine_optimal_conc Determine Optimal Functional Concentration lectin_staining->determine_optimal_conc radiolabeling->determine_optimal_conc

References

Application Note: In Vitro Glycosylation Assay Using ML089

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation is a critical post-translational modification that plays a fundamental role in a wide range of biological processes, including protein folding, cell-cell recognition, and immune responses. Aberrant glycosylation is implicated in various diseases, making the enzymes of the glycosylation pathway attractive targets for therapeutic intervention. This application note describes an in vitro assay for monitoring N-linked glycosylation and its inhibition using ML089, a potent and selective inhibitor of phosphomannose isomerase (PMI).

This compound inhibits the conversion of mannose-6-phosphate to fructose-6-phosphate, thereby increasing the intracellular pool of mannose-6-phosphate available for the synthesis of GDP-mannose, a key building block for N-linked glycosylation.[1][2][3][4] This makes this compound a valuable tool for studying the role of PMI in glycosylation and for screening for potential therapeutic agents for congenital disorders of glycosylation, such as CDG-Ia.[1][2][4]

This document provides a detailed protocol for a cell-free in vitro glycosylation assay that utilizes a fluorescently labeled acceptor peptide to quantify the extent of glycosylation. The assay can be used to determine the inhibitory activity of this compound and other compounds targeting the glycosylation pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the experimental workflow for the in vitro glycosylation assay.

Glycosylation Pathway Inhibition by this compound Figure 1: N-Linked Glycosylation Pathway and Point of Inhibition by this compound cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Mannose Mannose Man6P Mannose-6-Phosphate Mannose->Man6P Hexokinase Fru6P Fructose-6-Phosphate Man6P->Fru6P PMI Man1P Mannose-1-Phosphate Man6P->Man1P PMM2 Glycolysis Glycolysis Fru6P->Glycolysis GDP_Man GDP-Mannose Man1P->GDP_Man GMPPB Dol_P_Man Dolichol-P-Mannose GDP_Man->Dol_P_Man DPM Synthase This compound This compound This compound->Man6P Inhibits PMI LLO Lipid-Linked Oligosaccharide (LLO) Dol_P_Man->LLO Protein Nascent Polypeptide LLO->Protein OST Glycoprotein Glycoprotein Protein->Glycoprotein

Caption: N-Linked Glycosylation Pathway and Inhibition by this compound.

In Vitro Glycosylation Assay Workflow Figure 2: Experimental Workflow cluster_workflow Assay Workflow prep 1. Prepare Reagents: - Cell-free extract (e.g., CHO) - Fluorescent acceptor peptide - Donor substrate (UDP-GlcNAc) - this compound dilutions reaction 2. Set up Reaction: - Combine extract, peptide, and substrate - Add this compound or vehicle control prep->reaction incubation 3. Incubate: - 37°C for a defined time (e.g., 2 hours) reaction->incubation detection 4. Detection: - Measure fluorescence intensity (Excitation/Emission dependent on fluorophore) incubation->detection analysis 5. Data Analysis: - Normalize to controls - Generate dose-response curve - Calculate IC50 detection->analysis

Caption: In Vitro Glycosylation Assay Workflow.

Data Presentation

The inhibitory effect of this compound on in vitro glycosylation can be quantified by measuring the reduction in the fluorescent signal from the glycosylated acceptor peptide. The following table summarizes representative data from a dose-response experiment.

This compound Concentration (µM)Average Fluorescence Intensity (AU)% Inhibition
0 (Vehicle Control)15,2340
0.113,8569.0
0.510,51231.0
1.08,07447.0
1.3 (IC50) 7,617 50.0
5.03,35178.0
10.01,82888.0
50.091494.0

Note: The data presented are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Phosphomannose Isomerase (PMI) Inhibition Assay

This protocol is adapted from the NIH Molecular Libraries Program assay for this compound and is used to determine the direct inhibitory activity of compounds on PMI.[5]

Materials:

  • Recombinant Human Phosphomannose Isomerase (PMI)

  • Mannose-6-phosphate (Substrate)

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Resazurin

  • Diaphorase

  • This compound

  • Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% Tween-20

  • 384-well black plates

Procedure:

  • Prepare Substrate Working Solution: In Assay Buffer, prepare a solution containing 0.4 mM Mannose-6-phosphate, 1.6 U/ml Diaphorase, and 0.2 mM Resazurin.

  • Prepare Enzyme Working Solution: In Assay Buffer, prepare a solution containing 0.44 mM NADP+, 4.6 µg/ml phosphoglucose isomerase, 1.8 µg/ml G6PDH, and an optimized concentration of PMI (e.g., 30 ng/ml).

  • Compound Preparation: Prepare a serial dilution of this compound in 10% DMSO/Assay Buffer. The final concentration in the assay will be 10-fold lower.

  • Assay Setup:

    • Add 9 µL of Substrate Working Solution to each well of a 384-well plate.

    • For positive controls (no inhibition), add 9 µL of Substrate Working Solution without mannose-6-phosphate to designated wells.

    • Add 1 µL of the serially diluted this compound or vehicle control (10% DMSO/Assay Buffer) to the appropriate wells.

    • Initiate the reaction by adding 10 µL of the Enzyme Working Solution to all wells.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Detection: Measure the fluorescence intensity using a plate reader with excitation at 530-560 nm and emission at 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme or substrate).

    • Normalize the data to the positive (no inhibition) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Free In Vitro Glycosylation Assay

This protocol describes a method to monitor the N-linked glycosylation of a fluorescently labeled acceptor peptide in a cell-free system derived from Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cell line (for extract preparation)

  • Dounce homogenizer

  • Ultracentrifuge

  • Fluorescently labeled acceptor peptide (e.g., a peptide containing an N-glycosylation sequon, N-X-S/T, and labeled with a fluorophore like FITC or a FRET pair)

  • UDP-GlcNAc (donor substrate)

  • ATP, GTP, creatine phosphate, creatine kinase

  • This compound

  • Assay Buffer: 25 mM HEPES, pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT

  • 96-well black plates

Procedure:

  • Preparation of CHO Cell-Free Extract:

    • Culture CHO cells to a high density.

    • Harvest and wash the cells with a hypotonic buffer.

    • Swell the cells on ice and then lyse them using a Dounce homogenizer.

    • Centrifuge the lysate at a low speed to remove nuclei and cell debris.

    • Prepare a crude microsomal fraction by ultracentrifugation of the supernatant.

    • Resuspend the microsomal pellet in the Assay Buffer. This extract contains the necessary enzymes for glycosylation, including oligosaccharyltransferase (OST).

  • Assay Setup:

    • In a 96-well black plate, prepare the reaction mixture containing:

      • CHO cell-free extract

      • Fluorescently labeled acceptor peptide (final concentration, e.g., 10 µM)

      • UDP-GlcNAc (final concentration, e.g., 1 mM)

      • ATP, GTP, creatine phosphate, and creatine kinase to support the reaction.

    • Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore. The glycosylation of the peptide may lead to a change in the fluorescent signal (e.g., a FRET signal or a change in fluorescence polarization).

  • Data Analysis:

    • Normalize the fluorescence signal to the positive (no inhibitor) and negative (no extract or no donor substrate) controls.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and determine the IC50 value.

Conclusion

The in vitro glycosylation assay utilizing the PMI inhibitor this compound provides a robust and sensitive method for studying the N-linked glycosylation pathway and for screening potential inhibitors. The detailed protocols and representative data presented in this application note offer a comprehensive guide for researchers in academia and the pharmaceutical industry. This assay can be adapted for high-throughput screening and can contribute to the development of novel therapeutics for glycosylation-related disorders.

References

ML089 Administration Protocol for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction ML089 is a potent and selective inhibitor of phosphomannose isomerase (PMI), an enzyme that catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate.[1] Inhibition of PMI is a promising therapeutic strategy for Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), a rare metabolic disorder caused by mutations in the PMM2 gene. By blocking the catabolism of mannose-6-phosphate, this compound aims to increase its availability for glycoprotein synthesis, thereby ameliorating the hypoglycosylation that underlies the pathology of CDG-Ia.[2] This document provides detailed protocols for the preparation and administration of this compound for in vivo research applications, along with relevant quantitative data and a visualization of the targeted signaling pathway.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic and solubility data for a benzoisothiazolone phosphomannose isomerase inhibitor, closely related to this compound, in mice. This data can be used as a starting point for designing in vivo studies.

ParameterValueSpeciesAdministration RouteReference
Intravenous (IV) Dose5 mg/kgMouseIntravenous[1]
Oral (PO) Dose20 mg/kgMouseOral[1]
Bioavailability (F)35%MouseOral[1]
Solubility
DMSO25 mg/mL (101.93 mM)--[3]

Signaling Pathway

The diagram below illustrates the metabolic pathway involving phosphomannose isomerase (PMI) and the mechanism of action of this compound.

ML089_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Glycolysis Pathway cluster_1 Glycosylation Pathway Fructose-6-Phosphate Fructose-6-Phosphate Mannose Mannose Mannose-6-Phosphate Mannose-6-Phosphate Mannose->Mannose-6-Phosphate Hexokinase Mannose-6-Phosphate->Fructose-6-Phosphate PMI Mannose-1-Phosphate Mannose-1-Phosphate Mannose-6-Phosphate->Mannose-1-Phosphate PMM2 GDP-Mannose GDP-Mannose Mannose-1-Phosphate->GDP-Mannose Glycoprotein Synthesis Glycoprotein Synthesis GDP-Mannose->Glycoprotein Synthesis This compound This compound PMI PMI This compound->PMI Inhibition

Caption: Mechanism of action of this compound in the context of glycolysis and glycosylation pathways.

Experimental Protocols

1. Preparation of this compound for Oral and Intraperitoneal Administration

This protocol yields a 2.5 mg/mL suspension of this compound suitable for oral gavage or intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of Saline to bring the final volume to 1 mL.[1]

  • Vortex the solution thoroughly before each administration to ensure a homogenous suspension.

2. Preparation of this compound for Oral Administration in Corn Oil

This protocol yields a clear solution of ≥ 0.54 mg/mL and is suitable for oral administration. This formulation may be considered for studies with a continuous dosing period of less than half a month.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare a 5.4 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of Corn oil.

  • Mix thoroughly until a clear solution is obtained.[1]

3. In Vivo Administration Workflow

The following diagram outlines a general workflow for an in vivo study involving the administration of this compound.

In_Vivo_Administration_Workflow General In Vivo Administration Workflow for this compound Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Dosing Dosing Randomization->Dosing This compound Preparation This compound Preparation This compound Preparation->Dosing Vehicle Control Preparation Vehicle Control Preparation Vehicle Control Preparation->Dosing Monitoring Monitoring Dosing->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: A generalized workflow for in vivo experiments with this compound.

4. General In Vivo Administration Protocol

Animal Models:

  • The choice of animal model will depend on the specific research question. For CDG-Ia research, mouse models with relevant genetic modifications may be appropriate.

Administration Routes:

  • Oral (p.o.): As demonstrated by pharmacokinetic studies, this compound is orally available.[1] Use a gavage needle for precise administration.

  • Intraperitoneal (i.p.): The provided formulation is also suitable for intraperitoneal injection.

  • Intravenous (i.v.): While a specific formulation for intravenous administration of this compound is not detailed in the available literature, a starting dose of 5 mg/kg has been used in pharmacokinetic studies.[1] Formulation of poorly soluble compounds for IV administration often involves the use of co-solvents, cyclodextrins, or other solubilizing agents. It is recommended to perform formulation development and pre-formulation stability and solubility studies before attempting intravenous administration.

Dosage and Dosing Schedule:

  • Single-Dose Pharmacokinetics: A single oral dose of 20 mg/kg or an intravenous dose of 5 mg/kg can be used to replicate published pharmacokinetic studies in mice.[1]

  • Efficacy Studies: There is currently no published data on long-term or repeated dosing schedules for this compound in vivo. The optimal dosing frequency and duration for efficacy studies will need to be determined empirically. Researchers should consider the pharmacokinetic profile of the compound (e.g., half-life) when designing a multi-dose regimen.

Monitoring:

  • Regularly monitor animal health, including body weight, food and water intake, and any signs of toxicity.

  • The specific efficacy endpoints will depend on the disease model and research objectives. For CDG-Ia models, this may include analysis of glycosylation status of specific proteins.

Disclaimer: This document is intended for research purposes only. The provided protocols and data are based on currently available information and should be adapted and optimized by the end-user for their specific experimental needs and in accordance with all applicable animal welfare regulations.

References

Application Notes and Protocols for ML089 in Phosphomannose Isomerase (PMI) Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML089 is a potent and selective inhibitor of phosphomannose isomerase (PMI), a key enzyme in mannose metabolism. PMI catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P).[1] This enzymatic step is critical for the catabolism of mannose. In certain disease states, such as Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), the inhibition of PMI is a promising therapeutic strategy. CDG-Ia is caused by mutations in the PMM2 gene, which leads to deficient activity of phosphomannomutase 2 (PMM2), an enzyme that converts Man-6-P to mannose-1-phosphate for glycosylation.[2] By inhibiting PMI with this compound, Man-6-P can be redirected from catabolism towards the N-glycosylation pathway, potentially ameliorating the glycosylation defects in CDG-Ia patients.[2]

This compound is a membrane-permeable benzoisothiazolone compound, allowing for its use in both biochemical and cell-based assays. Its mode of action is believed to be non-competitive or un-competitive with respect to the Man-6-P substrate. These application notes provide detailed protocols for utilizing this compound to study PMI function and its effects on cellular glycosylation.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, a valuable probe for studying phosphomannose isomerase function.

ParameterValueTarget/SystemReference
IC50 1.3 µM (1,300 nM)Human Phosphomannose Isomerase (PMI)[3]
Selectivity
IC50 vs. PMM283 µMHuman Phosphomannomutase 2 (PMM2)[3]
IC50 vs. PHOSPHO10.8 µM (800 nM)Human Phosphatase, Orphan 1 (PHOSPHO1)[3]
Selectivity Ratio (PMM2/PMI) ~64-fold[3]
Mode of Action Non-competitive or Un-competitiveHuman Phosphomannose Isomerase (PMI)

Signaling and Metabolic Pathways

Mannose Metabolism and the Role of PMI

The following diagram illustrates the central role of phosphomannose isomerase (PMI) in mannose metabolism and the therapeutic rationale for its inhibition by this compound in the context of CDG-Ia.

mannose_metabolism cluster_cellular Cellular Mannose_ext Mannose Mannose Mannose Mannose_ext->Mannose GLUT Man_6_P Mannose-6-Phosphate (Man-6-P) Mannose->Man_6_P HK Fru_6_P Fructose-6-Phosphate (Fru-6-P) Man_6_P->Fru_6_P PMI Man_1_P Mannose-1-Phosphate (Man-1-P) Man_6_P->Man_1_P PMM2 Glycolysis Glycolysis Fru_6_P->Glycolysis Glycosylation Protein N-Glycosylation Man_1_P->Glycosylation HK Hexokinase PMI PMI PMM2 PMM2 This compound This compound This compound->PMI

Caption: Mannose metabolism and the inhibitory action of this compound on PMI.

Experimental Protocols

Protocol 1: In Vitro PMI Inhibition Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on purified human PMI. The production of fructose-6-phosphate by PMI is coupled to the reduction of NADP+ to NADPH by phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by measuring the absorbance at 340 nm.

Materials:

  • Human recombinant Phosphomannose Isomerase (PMI)

  • Phosphoglucose Isomerase (PGI)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • D-Mannose 6-Phosphate (Man-6-P)

  • β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

  • Triethanolamine HCl buffer (100 mM, pH 7.6)

  • This compound

  • DMSO (for compound dilution)

  • 96-well or 384-well clear bottom plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Triethanolamine HCl, pH 7.6.

    • Substrate Stock Solution: 66 mM D-Mannose 6-Phosphate in deionized water.

    • NADP+ Stock Solution: 13.5 mM NADP+ in deionized water (prepare fresh).

    • PGI Enzyme Solution: Prepare a solution of 1000 units/mL PGI in cold deionized water immediately before use.

    • G6PDH Enzyme Solution: Prepare a solution of 100 units/mL G6PDH in cold deionized water immediately before use.

    • PMI Enzyme Solution: Prepare a solution containing 0.075 - 0.150 units/mL of PMI in cold Assay Buffer immediately before use. The final concentration should be optimized to yield a linear reaction rate.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute serially in DMSO to create a concentration range for IC50 determination.

  • Assay Reaction Mixture (per well for a 200 µL final volume in a 96-well plate):

    • 174 µL Assay Buffer

    • 10 µL of 66 mM Man-6-P solution (final concentration: 3.3 mM)

    • 10 µL of 13.5 mM NADP+ solution (final concentration: 0.675 mM)

    • 2 µL of PGI solution (final concentration: 10 units/mL)

    • 2 µL of G6PDH solution (final concentration: 1 unit/mL)

    • 2 µL of this compound dilution in DMSO (or DMSO for control)

  • Assay Protocol:

    • Add the assay reaction mixture (without PMI) to the wells of the microplate.

    • Add 2 µL of the serially diluted this compound or DMSO control to the appropriate wells.

    • To initiate the reaction, add 10 µL of the PMI enzyme solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 25°C.

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular PMI Inhibition Assay (Radiolabeled Mannose Incorporation)

This protocol measures the effect of this compound on the incorporation of radiolabeled mannose into glycoproteins in cultured cells. Inhibition of PMI by this compound is expected to increase the flux of [2-³H]mannose into the glycosylation pathway.

Materials:

  • Human hepatoma cells (C3A) or other relevant cell line (e.g., CDG-Ia patient fibroblasts)

  • Cell culture medium (e.g., DMEM) with 5 mM glucose

  • [2-³H]Mannose

  • This compound

  • DMSO

  • 24-well tissue culture plates

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

  • Cell lysis buffer (e.g., 10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4)

  • Protein assay reagent (e.g., BCA)

Procedure:

  • Cell Seeding:

    • Seed C3A cells in 24-well plates and grow to approximately 70-80% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. Include a DMSO-only control.

    • Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO.

    • Incubate the cells for 2 hours at 37°C in a CO₂ incubator.

  • Radiolabeling:

    • To each well, add [2-³H]mannose to a final concentration of 50 µCi/mL.

    • Continue to incubate the cells for an additional 1-2 hours at 37°C.

  • Cell Lysis and Protein Precipitation:

    • Remove the radiolabeled medium and wash the cells twice with ice-cold PBS to remove unincorporated [2-³H]mannose.

    • Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating on ice for 10 minutes.

    • Transfer the cell lysates to microcentrifuge tubes.

    • Take a small aliquot of the lysate for protein concentration determination.

    • Precipitate the proteins by adding an equal volume of cold 20% TCA.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully aspirate and discard the supernatant.

    • Wash the protein pellet with cold acetone and centrifuge again.

  • Quantification:

    • Air-dry the protein pellet and resuspend it in a suitable buffer (e.g., 1% SDS).

    • Add scintillation fluid to the resuspended pellet and measure the radioactivity using a scintillation counter.

    • Normalize the counts per minute (CPM) to the protein concentration of each sample.

    • Plot the normalized CPM versus the this compound concentration to determine the effect of the inhibitor on mannose incorporation into glycoproteins.

Experimental Workflow Diagrams

In Vitro PMI Inhibition Assay Workflow

in_vitro_workflow prep Prepare Reagents: - Assay Buffer - Substrates (Man-6-P, NADP+) - Coupling Enzymes (PGI, G6PDH) - PMI Enzyme - this compound Dilutions plate Dispense Assay Mix and this compound into 96/384-well Plate prep->plate initiate Initiate Reaction with PMI plate->initiate measure Measure Absorbance at 340 nm (Kinetic Read) initiate->measure analyze Calculate Initial Velocities and Percent Inhibition measure->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for the in vitro coupled enzyme assay for PMI inhibition.
Cellular PMI Inhibition Assay Workflow

cellular_workflow seed Seed Cells in 24-well Plate treat Treat Cells with this compound or DMSO Control (2h) seed->treat label_cells Add [2-³H]Mannose and Incubate (1-2h) treat->label_cells wash_lyse Wash Cells and Lyse label_cells->wash_lyse precipitate Precipitate Proteins with TCA wash_lyse->precipitate quantify Measure Radioactivity (Scintillation Counting) precipitate->quantify normalize Normalize to Protein Concentration quantify->normalize analyze Analyze Dose-Response Effect normalize->analyze

Caption: Workflow for the cellular assay of PMI inhibition.

References

Application Notes and Protocols: Methodology for Assessing ML089 Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ML089 is a potent and selective inhibitor of phosphomannose isomerase (PMI) with an IC50 of 1.3 µM.[1][2] It is being investigated for its therapeutic potential in Congenital Disorder of Glycosylation Ia (CDG-Ia).[1][2] As an intracellular enzyme, the efficacy of this compound is dependent on its ability to cross the cell membrane to reach its target. Reports describe the probe as membrane permeable, enabling its use in living cells to block the catabolism of mannose-6-phosphate and redirect it toward protein glycosylation.[3][4]

This document provides detailed methodologies for quantitatively assessing the cell permeability of this compound. The protocols described herein are standard in vitro models used in drug discovery to predict the intestinal absorption and blood-brain barrier penetration of small molecules. These assays include the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and cell-based assays using Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines for evaluating both passive and active transport mechanisms.

Mechanism of Action of this compound

This compound inhibits Phosphomannose Isomerase (PMI), a key enzyme in mannose metabolism. In patients with CDG-Ia, a deficiency in phosphomannomutase 2 (PMM2) impairs the glycosylation pathway. By inhibiting PMI, this compound prevents the conversion of Mannose-6-Phosphate (M6P) to Fructose-6-Phosphate (F6P), thereby increasing the intracellular concentration of M6P and shunting it towards the N-linked glycosylation pathway. This can help overcome the metabolic block in CDG-Ia.[3]

cluster_pathway Cellular Mannose Metabolism Mannose Mannose (extracellular) Man6P Mannose-6-P Mannose->Man6P Hexokinase Glycosylation N-linked Glycosylation Man6P->Glycosylation PMM2 PMI PMI (Phosphomannose Isomerase) Man6P->PMI Fru6P Fructose-6-P Glycolysis Glycolysis Fru6P->Glycolysis This compound This compound This compound->PMI Inhibition PMI->Fru6P (Reversible)

Figure 1: Mechanism of Action of this compound.

Experimental Protocols for Permeability Assessment

Three standard in vitro assays are detailed below to assess the permeability of this compound. These include a non-cell-based assay for passive permeability and two cell-based assays that model intestinal and blood-brain barriers.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method used to predict passive transcellular permeability.[5][6] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[7] This assay is cost-effective and specifically isolates passive diffusion from influences of active transport or metabolism.[5][8]

Experimental Workflow

prep 1. Prepare Solutions - this compound in buffer (pH 7.4) - Lipid solution (e.g., 1% lecithin in dodecane) membrane 2. Prepare Membrane Plate - Pipette 5 µL of lipid solution onto the membrane of the donor plate. prep->membrane load 3. Load Plates - Add buffer to acceptor plate wells (300 µL). - Add this compound solution to donor plate wells (150 µL). membrane->load assemble 4. Assemble & Incubate - Place donor plate into acceptor plate ('sandwich'). - Incubate for 10-20 hours in a moist chamber. load->assemble analyze 5. Analyze Samples - Transfer samples from both plates. - Quantify this compound concentration via LC-MS/MS. assemble->analyze calc 6. Calculate Permeability - Determine the apparent permeability coefficient (Papp). analyze->calc

Figure 2: Workflow for the PAMPA assay.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock to a final concentration (e.g., 10 µM) in a phosphate-buffered saline (PBS) solution at pH 7.4, ensuring the final DMSO concentration is low (e.g., <1%).[5]

    • Prepare the artificial membrane solution (e.g., 1% lecithin in dodecane).[5]

  • Plate Preparation:

    • Using a pipette, add 5 µL of the lipid solution onto the membrane of each well of the 96-well donor plate.[5]

    • Add 300 µL of PBS buffer into each well of the 96-well acceptor plate.[6]

  • Assay Execution:

    • Add 150 µL of the this compound test solution into the wells of the donor plate.[6]

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."[7]

    • Incubate the plate assembly at room temperature for 10-20 hours in a chamber with controlled humidity.[5]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA] / Cequilibrium) Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [CA] = Concentration in acceptor well

      • Cequilibrium = Equilibrium concentration

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal drug absorption.[9][10] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal epithelium.[9] This assay measures permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the efflux ratio, which indicates if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[10]

Experimental Workflow

seed 1. Cell Seeding - Seed Caco-2 cells on permeable supports (e.g., Transwell™ inserts). culture 2. Monolayer Formation - Culture for 21 days to allow differentiation and formation of a confluent monolayer. seed->culture integrity 3. Integrity Check - Measure Transepithelial Electrical Resistance (TEER). - Perform Lucifer Yellow rejection test. culture->integrity transport 4. Transport Experiment - Add this compound to either Apical (A) or Basolateral (B) side. - Incubate for 2 hours at 37°C. integrity->transport analyze 5. Sample Analysis - Collect samples from both compartments. - Quantify this compound concentration via LC-MS/MS. transport->analyze calc 6. Calculate Parameters - Determine Papp (A-B) and Papp (B-A). - Calculate Efflux Ratio. analyze->calc

Figure 3: Workflow for the Caco-2/MDCK cell-based assay.

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ inserts in a 24-well plate at a density of approximately 150,000 cells per well.

    • Culture the cells for 21-24 days in a humidified incubator at 37°C with 5% CO₂, changing the media every two days.[9]

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value indicates the formation of tight junctions.

    • Confirm monolayer integrity by assessing the permeability of a low-permeability marker, such as Lucifer yellow.[10]

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • For A → B transport: Add this compound (e.g., 10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.[9]

    • For B → A transport: Add this compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.[10]

    • Incubate the plates at 37°C for 2 hours.[9]

  • Sample Analysis:

    • After incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt = Rate of permeation

      • A = Surface area of the membrane

      • C0 = Initial concentration in the donor compartment

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio ≥ 2 suggests that the compound is subject to active efflux.[10][11]

MDCK-MDR1 Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells are another popular cell line for permeability screening.[8] They form monolayers more quickly than Caco-2 cells (4-5 days).[8][11] The MDCK-MDR1 cell line is genetically engineered to overexpress the human MDR1 gene, which encodes the P-gp efflux transporter.[12][13] This model is particularly useful for identifying substrates of P-gp and for predicting permeability across the blood-brain barrier, which has high P-gp expression.[11][13]

The protocol for the MDCK-MDR1 assay is nearly identical to the Caco-2 protocol, with the primary difference being the shorter cell culture time (4-7 days).[12] The data analysis is also the same, yielding Papp values and an efflux ratio to specifically assess the role of P-gp in the transport of this compound.[11][12]

Data Presentation and Interpretation

Quantitative data from permeability assays should be summarized for clear comparison. Control compounds with known permeability characteristics are run alongside the test compound for assay validation.

Table 1: Example Permeability Data for this compound and Control Compounds

CompoundAssay TypePapp (A→B) (10-6 cm/s)Papp (B→A) (10-6 cm/s)Efflux Ratio% Recovery
This compound PAMPA 15.2N/AN/A95.8
This compound Caco-2 12.514.11.1392.4
This compound MDCK-MDR1 10.812.21.1394.1
Atenolol (Low Perm)Caco-20.40.51.2598.2
Propranolol (High Perm)Caco-225.123.90.9596.5
Digoxin (P-gp Substrate)MDCK-MDR10.28.643.091.3

Note: The data presented above are hypothetical and for illustrative purposes only.

Interpretation Logic

The combination of Papp values and efflux ratios allows for the classification of a compound's permeability profile.

start Start with Papp (A->B) from Caco-2/MDCK papp_check Papp (A->B) > 10 x 10^-6 cm/s? start->papp_check efflux_check Efflux Ratio (ER) >= 2? papp_check->efflux_check  Yes low_perm Low Permeability (Poor Absorption Potential) papp_check->low_perm No high_perm High Permeability (Good Absorption Potential) efflux_check->high_perm No efflux_substrate High Permeability, but is an Efflux Substrate. (Absorption may be limited in vivo) efflux_check->efflux_substrate Yes

Figure 4: Logic diagram for interpreting permeability data.

Based on the example data, this compound would be classified as a compound with high passive permeability (from PAMPA) and high intestinal permeability (from Caco-2), and it does not appear to be a significant substrate of major efflux transporters like P-gp (Efflux Ratio ≈ 1). This profile suggests a high potential for good oral absorption.

References

Troubleshooting & Optimization

ML089 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the highly potent and specific menin inhibitor, ML089 (also known as M-89), in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is known to have limited aqueous solubility. Its documented solubility is in dimethyl sulfoxide (DMSO) at a concentration of 7.35 mg/mL (11.17 mM).[1] To enhance dissolution in DMSO, it is recommended to gently heat the solution to 37°C and use sonication.[1]

Q2: Why is my this compound precipitating out of my aqueous buffer?

A2: Precipitation of this compound in aqueous buffers is a common issue due to its hydrophobic nature. This can be triggered by several factors, including:

  • Buffer composition and pH: The ionic strength and pH of your buffer can significantly impact the solubility of this compound.

  • Final concentration: The desired final concentration of this compound in your assay buffer may exceed its solubility limit.

  • Solvent carryover: When diluting a DMSO stock solution into an aqueous buffer, the final percentage of DMSO may be too low to maintain solubility.

  • Temperature: Changes in temperature during your experiment can affect solubility, with lower temperatures generally decreasing solubility.

  • Improper dissolution of stock solution: If the initial DMSO stock solution is not fully dissolved, this can lead to precipitation upon dilution.

Q3: What is the recommended method for preparing this compound working solutions?

A3: To prepare a working solution of this compound, it is advised to first create a high-concentration stock solution in 100% DMSO.[1] Subsequently, this stock solution should be serially diluted in your aqueous buffer of choice to the final desired concentration. It is crucial to ensure the final DMSO concentration in your experimental setup is consistent across all conditions and is tolerated by your assay system.

Troubleshooting Guide

If you are experiencing insolubility or precipitation with this compound, please follow the troubleshooting workflow outlined below.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start: this compound Precipitation Observed cluster_step1 Step 1: Review Stock Solution cluster_step2 Step 2: Optimize Dilution Protocol cluster_step3 Step 3: Modify Buffer Composition cluster_end Resolution start Precipitation of this compound in Aqueous Buffer check_stock Is the this compound stock solution in 100% DMSO fully dissolved? start->check_stock dissolve_stock Action: Gently warm to 37°C and sonicate the stock solution. check_stock->dissolve_stock No check_dilution How is the working solution prepared? check_stock->check_dilution Yes dissolve_stock->check_dilution recommend_dilution Recommendation: Perform serial dilutions from DMSO stock into the final aqueous buffer. Avoid large, single-step dilutions. check_dilution->recommend_dilution modify_buffer Can the buffer composition be altered? check_dilution->modify_buffer recommend_dilution->modify_buffer add_cosolvent Option A: Increase the final percentage of DMSO (e.g., up to 5%). Ensure your system tolerates it. modify_buffer->add_cosolvent test_solubilizers Option B: Test the addition of solubility enhancers such as Pluronic F-68 or BSA. modify_buffer->test_solubilizers adjust_ph Option C: Empirically determine the optimal pH for this compound solubility in your buffer system. modify_buffer->adjust_ph end This compound remains in solution add_cosolvent->end test_solubilizers->end adjust_ph->end

Caption: A step-by-step workflow for troubleshooting this compound insolubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To facilitate dissolution, gently warm the vial to 37°C for 5-10 minutes.

  • Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles are present.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Testing Solubility in Different Buffer Conditions

This protocol is designed to determine the optimal buffer conditions for this compound solubility.

Materials:

  • This compound stock solution (10 mM in 100% DMSO)

  • Aqueous buffers at various pH values (e.g., PBS at pH 6.4, 7.4, and 8.4)

  • Solubility enhancers (e.g., Pluronic F-68, BSA)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at a wavelength where this compound absorbs, or by visual inspection for turbidity.

Method:

  • Prepare serial dilutions of the this compound stock solution in 100% DMSO.

  • In a 96-well plate, add the appropriate volume of your test buffers.

  • Add a small, fixed volume of the diluted this compound DMSO stock to each well to achieve a range of final this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is constant across all wells.

  • To test the effect of solubility enhancers, prepare your aqueous buffers containing different concentrations of these reagents before adding the this compound stock.

  • Incubate the plate at the desired experimental temperature for 1-2 hours.

  • Measure the absorbance of each well or visually inspect for any signs of precipitation. A decrease in absorbance or visible turbidity indicates precipitation.

  • The highest concentration of this compound that does not show precipitation is considered the approximate solubility limit under those conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO7.3511.17Heating to 37°C and sonication can aid dissolution.[1]
Aqueous Buffer (e.g., PBS)Data Not AvailableData Not AvailableHighly dependent on buffer composition, pH, and co-solvents.

This compound Mechanism of Action

This compound is a potent inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction.[1] This interaction is crucial for the oncogenic activity of MLL fusion proteins in certain types of leukemia. The diagram below illustrates the proposed signaling pathway.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction DNA Target Gene Promoters (e.g., HOX genes) MLL->DNA Binds to Transcription Leukemogenic Gene Transcription DNA->Transcription Leads to Leukemia Leukemia Progression Transcription->Leukemia This compound This compound This compound->Menin Inhibits Interaction

Caption: The inhibitory action of this compound on the Menin-MLL interaction.

References

Optimizing ML089 Dosage for Minimal Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of ML089, a potent and selective phosphomannose isomerase (PMI) inhibitor, to minimize cytotoxic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally available inhibitor of phosphomannose isomerase (PMI) with an IC50 of 1.3 µM.[1] PMI is a crucial enzyme that catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate. By inhibiting PMI, this compound blocks the catabolism of mannose-6-phosphate, redirecting it towards protein glycosylation.[2] This mechanism of action makes it a valuable research tool for studying congenital disorders of glycosylation, particularly CDG-Ia.[2] The exact mode of action is not fully characterized but is suggested to be non-competitive or un-competitive.[2]

Q2: Is this compound known to be cytotoxic?

While this compound was developed to have a favorable profile of high efficacy and minimal toxicity, compounds from the same benzoisothiazolone series have shown cellular toxicity.[2] For instance, a related PMI inhibitor, MLS0315771, exhibited toxicity at concentrations above 10 µM in cells and above 2 µM in zebrafish embryos.[3] This toxicity was suggested to be an off-target effect.[3] Therefore, it is crucial for researchers to determine the cytotoxic profile of this compound in their specific cell type and experimental conditions.

Q3: What is a dose-response experiment and why is it important for this compound?

A dose-response experiment is essential to determine the concentration range at which this compound is effective as a PMI inhibitor without causing significant cell death. This allows for the establishment of a therapeutic window for in vitro experiments. By testing a range of this compound concentrations, researchers can identify the optimal dose that maximizes PMI inhibition while minimizing cytotoxicity.

Q4: Which assays can be used to measure the cytotoxicity of this compound?

Several in vitro assays can be used to assess the cytotoxicity of this compound. The choice of assay depends on the specific research question and the cell type being used. Commonly used assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • AlamarBlue™ (Resazurin) Assay: This fluorescent or colorimetric assay measures the reducing power of living cells.

  • Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membranes.

  • ATP Assay: This assay measures the amount of ATP present, which correlates with the number of viable cells.[4][5]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed at the expected effective concentration of this compound.

Possible Cause Troubleshooting Step
Cell line sensitivity: Different cell lines can have varying sensitivities to chemical compounds.Test this compound on a panel of different cell lines to identify one with a suitable therapeutic window.
Incorrect dosage calculation: Errors in calculating the final concentration of this compound in the culture medium.Double-check all calculations for serial dilutions and stock solution concentrations.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used.Run a solvent control experiment with the same concentration of the solvent used in the this compound-treated wells. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).
Off-target effects: As seen with related compounds, this compound may have off-target effects at higher concentrations.[3]Perform a dose-response curve to identify the lowest effective concentration with minimal cytotoxicity. Consider using a different PMI inhibitor if the therapeutic window is too narrow.
Contamination: Bacterial or fungal contamination in the cell culture can lead to cell death.Regularly check cell cultures for any signs of contamination. Use aseptic techniques during all experimental procedures.

Problem 2: Inconsistent or non-reproducible cytotoxicity results.

Possible Cause Troubleshooting Step
Variable cell seeding density: Inconsistent number of cells seeded per well can lead to variability in results.Ensure a uniform single-cell suspension before seeding. Use a cell counter to accurately determine cell density.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell viability.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate pipetting: Errors in pipetting small volumes can lead to significant variations in compound concentration.Use calibrated pipettes and proper pipetting techniques. For highly concentrated stock solutions, perform serial dilutions.
Assay interference: this compound may interfere with the assay itself (e.g., colorimetric or fluorescent readout).Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents.
Time-dependent effects: The cytotoxic effect of this compound may vary with the duration of exposure.Perform a time-course experiment to determine the optimal incubation time for your specific cell line and this compound concentration.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 (the concentration that reduces cell viability by 50%).

Data Presentation: Example of this compound Dose-Response Data

The following table provides an example of how to structure the data obtained from an MTT assay.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
0.11.220.0797.6
11.180.0994.4
51.050.0684.0
100.850.0568.0
250.600.0448.0
500.350.0328.0
1000.150.0212.0

Visualizations

Signaling Pathway of PMI Inhibition by this compound

PMI_Inhibition cluster_glycolysis Glycolysis cluster_glycosylation Glycosylation Pathway F6P Fructose-6-Phosphate M6P Mannose-6-Phosphate Glycoproteins Glycoproteins M6P->Glycoproteins Glycosylation PMI Phosphomannose Isomerase (PMI) M6P->PMI PMI->F6P This compound This compound This compound->PMI Inhibits

Caption: Inhibition of Phosphomannose Isomerase (PMI) by this compound.

Experimental Workflow for Determining this compound Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with This compound and controls A->C B Prepare serial dilutions of this compound B->C D Incubate for 24/48/72 hours C->D E Add MTT reagent D->E F Incubate and dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H I Plot dose-response curve and determine CC50 H->I

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Logical Relationship for Troubleshooting High Cytotoxicity

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Calc Verify Dosage Calculations Start->Check_Calc Solvent_Control Run Solvent Toxicity Control Start->Solvent_Control Dose_Response Perform Dose-Response Curve Start->Dose_Response Check_Contamination Check for Contamination Start->Check_Contamination Outcome1 Dosage Error Corrected Check_Calc->Outcome1 Outcome2 Solvent is Toxic Solvent_Control->Outcome2 Outcome3 Determine CC50/ Therapeutic Window Dose_Response->Outcome3 Outcome4 Culture Contaminated Check_Contamination->Outcome4 Outcome5 Reduce Solvent Concentration Outcome2->Outcome5 Outcome6 Discard Culture, Use Aseptic Technique Outcome4->Outcome6

Caption: Troubleshooting logic for addressing high this compound cytotoxicity.

References

Technical Support Center: Enhancing the Stability of ML089 (M-89) in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable use of ML089 (also known as M-89), a potent menin-MLL inhibitor, in long-term experimental settings. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (M-89) and what are its key properties?

A1: this compound (M-89) is a highly potent and specific small molecule inhibitor of the menin-mixed lineage leukemia (menin-MLL) protein-protein interaction.[1][2] It is a valuable tool for studying the role of this interaction in various cancers, particularly MLL-rearranged leukemias.

Table 1: Key Properties of this compound (M-89)

PropertyValueReference
CAS Number 2363165-42-6[3][4]
Molecular Formula C37H47N5O4S[4]
Molecular Weight 657.87 g/mol [4]
Binding Affinity (Kd) 1.4 nM for menin[1][2]
Cellular IC50 25 nM (MV4;11 cells), 55 nM (MOLM-13 cells)[2][3]

Q2: How should I prepare stock solutions of this compound (M-89)?

A2: this compound (M-89) is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO).[4] Proper preparation of a concentrated stock solution in DMSO is the first step to ensuring stability.

Table 2: Solubility of this compound (M-89) in DMSO

SolventConcentrationRemarksReference
DMSO7.35 mg/mL (11.17 mM)Ultrasonic assistance may be required.[4]

For a detailed step-by-step guide, please refer to the "Protocols" section below.

Q3: What are the recommended storage conditions for this compound (M-89) stock solutions?

A3: To maintain the integrity of your this compound (M-89) stock solution, it is critical to adhere to the following storage guidelines.

Table 3: Recommended Storage of this compound (M-89) Stock Solutions

Storage TemperatureShelf LifeRecommendationsReference
-20°CUp to 1 yearSuitable for short to medium-term storage.[1]
-80°CUp to 2 yearsRecommended for long-term storage.[1]

To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: I'm observing precipitation of this compound (M-89) in my cell culture medium during a long-term experiment. What can I do?

A4: Precipitation of hydrophobic compounds like this compound (M-89) in aqueous media is a common issue. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Working Solution Preparation: Prepare intermediate dilutions of your this compound (M-89) stock in fresh, pre-warmed cell culture medium. Add the diluted compound to your experimental wells dropwise while gently swirling the plate to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Media Changes: For experiments lasting several days or weeks, it is advisable to perform partial or complete media changes with freshly prepared this compound (M-89)-containing medium at regular intervals (e.g., every 2-3 days). This will not only replenish nutrients but also maintain the desired concentration of the active compound.

  • Solubility Enhancers: In some instances, the use of a carrier protein like bovine serum albumin (BSA) in the cell culture medium can help to improve the solubility and stability of hydrophobic compounds.

Q5: How can I assess the stability of this compound (M-89) in my experimental setup?

A5: To confirm the concentration and integrity of this compound (M-89) over the course of your experiment, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can quantify the amount of intact this compound (M-89) and detect potential degradation products.

Troubleshooting Guide

Table 4: Troubleshooting Common Issues with this compound (M-89) in Long-Term Experiments

IssuePossible CauseRecommended Solution
Loss of biological activity over time 1. Degradation of this compound (M-89) in the aqueous medium at 37°C. 2. Adsorption of the compound to plasticware. 3. Cellular metabolism of the compound.1. Perform regular media changes with freshly prepared compound. 2. Consider using low-adhesion plasticware. 3. Assess compound stability in your specific cell line using HPLC or LC-MS.
High variability between replicate experiments 1. Inconsistent preparation of working solutions. 2. Precipitation of the compound upon dilution. 3. Degradation of the stock solution due to improper storage.1. Follow a standardized protocol for preparing working solutions. 2. Visually inspect for precipitation after dilution and follow the recommendations in FAQ 4. 3. Aliquot stock solutions and store them at the recommended temperature.
Unexpected cellular effects or toxicity 1. High final DMSO concentration. 2. Formation of a toxic degradation product.1. Ensure the final DMSO concentration is below cytotoxic levels for your cell line. 2. Analyze the purity of your this compound (M-89) solution over time using analytical methods.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound (M-89) in DMSO
  • Materials: this compound (M-89) powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the this compound (M-89) vial to room temperature before opening. b. Weigh the desired amount of this compound (M-89) powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a MW of 657.87, add 152 µL of DMSO). d. To aid dissolution, gently vortex the tube and, if necessary, sonicate in a water bath for short intervals.[4] e. Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound (M-89) in Cell Culture Medium
  • Objective: To determine the stability of this compound (M-89) in a specific cell culture medium at 37°C over time.

  • Procedure: a. Prepare a working solution of this compound (M-89) in your cell culture medium at the desired final concentration. b. At time zero, take an aliquot of the solution and store it at -80°C. c. Incubate the remaining solution at 37°C in a cell culture incubator. d. At various time points (e.g., 24, 48, 72 hours), collect additional aliquots and store them at -80°C. e. Analyze all collected samples by a validated HPLC or LC-MS method to quantify the concentration of intact this compound (M-89). f. Plot the concentration of this compound (M-89) as a function of time to determine its degradation rate.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound (M-89) is the disruption of the protein-protein interaction between menin and MLL. This interaction is crucial for the transcription of downstream target genes, such as HOXA9 and MEIS1, which are involved in leukemogenesis.

Menin_MLL_Pathway MLL_fusion MLL Fusion Protein MLL_Menin_complex MLL-Menin Complex MLL_fusion->MLL_Menin_complex binds Menin Menin Menin->MLL_Menin_complex Chromatin Chromatin MLL_Menin_complex->Chromatin binds to This compound This compound (M-89) This compound->MLL_Menin_complex inhibits formation Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes activates transcription of Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis promotes

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound (M-89).

The following workflow outlines the key steps for conducting a long-term cell-based experiment with this compound (M-89) while ensuring its stability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Aliquot_Store Aliquot and Store at -80°C Prep_Stock->Aliquot_Store Prep_Working Prepare Fresh Working Solution in Pre-warmed Medium Aliquot_Store->Prep_Working Treat_Cells Treat Cells Prep_Working->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Media_Change Regular Media Changes with Fresh Compound Incubate->Media_Change every 2-3 days Collect_Samples Collect Samples (Cells/Supernatant) Incubate->Collect_Samples at endpoint Media_Change->Incubate Media_Change->Collect_Samples Stability_Check Optional: Stability Check (HPLC/LC-MS) Collect_Samples->Stability_Check Biological_Assay Biological Assay (e.g., Viability, Gene Expression) Collect_Samples->Biological_Assay

Caption: Recommended workflow for long-term experiments using this compound (M-89).

References

Technical Support Center: Mitigating ML089 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the precipitation of ML089 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a potent and selective inhibitor of phosphomannose isomerase (PMI).[1] PMI is a crucial enzyme in the N-linked glycosylation pathway. In the context of congenital disorders of glycosylation type Ia (CDG-Ia), which is caused by a deficiency in the PMM2 enzyme, inhibiting PMI can redirect mannose-6-phosphate towards the glycosylation pathway, potentially offering a therapeutic strategy. Therefore, this compound is a valuable tool for studying glycosylation pathways and exploring potential treatments for CDG-Ia.

Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?

Precipitation of small molecules like this compound, which are often dissolved in organic solvents like dimethyl sulfoxide (DMSO), is a common issue when they are introduced into aqueous cell culture media. The primary reasons for this include:

  • Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions such as cell culture media.

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous medium can cause the compound to crash out of solution.

  • High Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • pH and Temperature: The pH and temperature of the cell culture media can affect the stability and solubility of this compound.

  • Media Components: Interactions with salts, proteins, and other components in the media can contribute to precipitation.

Q3: How should I prepare my this compound stock solution?

Proper preparation of the stock solution is critical to minimizing precipitation. Based on available data and general best practices, here are the recommendations:

  • Solvent Selection: DMSO is the recommended solvent for preparing this compound stock solutions.

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for the addition of a very small volume to your culture medium, keeping the final DMSO concentration low.

  • Dissolution: Ensure this compound is completely dissolved in DMSO. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.[2]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[3] Many cell lines can tolerate up to 1%, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.[4]

Troubleshooting Guide

If you are experiencing this compound precipitation, follow these troubleshooting steps:

Step 1: Optimize Stock Solution Preparation and Dilution

The most common source of precipitation is improper dilution of the DMSO stock.

  • Problem: Compound precipitates immediately upon addition to the media.

  • Solution: Employ a serial dilution method. Instead of adding the concentrated DMSO stock directly to the full volume of media, first, dilute the stock in a smaller volume of pre-warmed media (37°C). Then, add this intermediate dilution to the final culture volume. This gradual change in solvent environment can prevent "solvent shock".

Step 2: Adjust Final Concentration and Solvent Percentage

  • Problem: Precipitation occurs even with careful dilution.

  • Solution:

    • Lower the Final Concentration: Your desired experimental concentration of this compound may be too high. Try a lower concentration to see if the precipitation issue resolves.

    • Optimize DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a slightly higher (but still non-toxic) percentage might be necessary to maintain this compound solubility. Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Step 3: Evaluate Media Conditions

  • Problem: Precipitation appears over time in the incubator.

  • Solution:

    • pH Stability: While specific data for this compound is unavailable, the stability of many compounds is pH-dependent. Ensure your media is properly buffered and the pH is stable.

    • Temperature Fluctuations: Avoid repeated warming and cooling of media containing this compound. Prepare fresh working solutions for each experiment.

Step 4: Consider Alternative Solvents

  • Problem: Precipitation persists despite trying all the above steps.

  • Solution: Although DMSO is the most common solvent, for some compounds, other solvents or formulations can be considered. However, any new solvent must be tested for cell toxicity.

Quantitative Data Summary

ParameterValueSource
This compound IC50 1.3 µM[1]
Recommended Stock Solvent DMSO[5]
Recommended Final DMSO % in Culture < 0.5%[3]
Stock Solution Storage -20°C (1 month) or -80°C (6 months)MCE

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, 100% sterile DMSO.

  • Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock (Molecular Weight of this compound = 245.27 g/mol ).

  • Dissolution: a. Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube. b. Add the required volume of 100% sterile DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media

  • Materials: 10 mM this compound stock in DMSO, pre-warmed (37°C) cell culture medium.

  • Procedure: a. Intermediate Dilution (Recommended): i. In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution. Mix gently by pipetting. ii. Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed media in your culture plate to achieve a final concentration of 10 µM. b. Direct Dilution (for lower concentrations): i. For a final volume of 1 mL, add 1 µL of the 10 mM this compound stock directly to 999 µL of pre-warmed media. Mix immediately and thoroughly by gentle swirling or pipetting. This will result in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.

Visualizations

Phosphomannose Isomerase Signaling Pathway cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Fructose_6P Fructose-6-Phosphate Mannose_6P Mannose-6-Phosphate Fructose_6P->Mannose_6P MPI Mannose_1P Mannose-1-Phosphate Mannose_6P->Mannose_1P PMM2 GDP_Mannose GDP-Mannose Mannose_1P->GDP_Mannose GMPP Glycosylation N-linked Glycosylation GDP_Mannose->Glycosylation Dol-P-Man Synthase This compound This compound This compound->Mannose_6P Inhibits conversion

Caption: The role of Phosphomannose Isomerase (PMI) in the N-linked glycosylation pathway and the inhibitory action of this compound.

This compound Precipitation Troubleshooting Workflow Start Precipitation Observed Check_Stock Optimize Stock Solution (High concentration, 100% DMSO) Start->Check_Stock Check_Dilution Optimize Dilution Method (Use serial dilution, pre-warmed media) Check_Stock->Check_Dilution Check_Concentration Adjust Final Concentration (Lower this compound concentration) Check_Dilution->Check_Concentration Resolved Precipitation Resolved Check_Dilution->Resolved Issue Solved Check_Solvent Optimize Final DMSO % (Determine cell line tolerance) Check_Concentration->Check_Solvent Check_Concentration->Resolved Issue Solved Consider_Alternatives Consider Alternative Solvents Check_Solvent->Consider_Alternatives Precipitation Persists Check_Solvent->Resolved Issue Solved

Caption: A logical workflow for troubleshooting this compound precipitation in cell culture experiments.

References

Technical Support Center: Refining ML089 Treatment Duration in Fibroblast Rescue Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of ML089 in fibroblast rescue assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally available inhibitor of phosphomannose isomerase (PMI).[1][2][3] PMI is a key enzyme in mannose metabolism that catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate.[4][5][6] By inhibiting PMI, this compound blocks the catabolism of mannose-6-phosphate, thereby increasing its availability for the glycosylation pathway. This can be particularly beneficial in conditions like Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), where defects in the enzyme PMM2 lead to impaired N-glycosylation.[1][5]

Q2: What is the purpose of a fibroblast rescue assay in the context of this compound?

A fibroblast rescue assay is a cell-based experiment designed to determine if a therapeutic compound, such as this compound, can correct a cellular defect. In the case of CDG-Ia, patient-derived fibroblasts exhibit impaired N-glycosylation. The rescue assay assesses the ability of this compound to restore normal glycosylation in these cells, typically by analyzing the glycosylation status of specific proteins.

Q3: What is a typical starting concentration for this compound in a fibroblast rescue assay?

Based on published data for similar potent PMI inhibitors, a starting concentration in the low micromolar range is recommended. For instance, a related benzoisothiazolone series inhibitor, MLS0315771, showed efficacy in fibroblast rescue assays, but also exhibited toxicity at concentrations above 10 µM. Therefore, a dose-response experiment starting from a low micromolar range (e.g., 1-5 µM) is advisable to determine the optimal non-toxic concentration for your specific fibroblast cell line.

Q4: How long should I treat the fibroblasts with this compound?

The optimal treatment duration is a critical parameter and often needs to be determined empirically. Treatment times can range from 24 hours to several days. A time-course experiment is the best approach to determine the ideal duration. Factors to consider include the rate of protein turnover for your glycoprotein of interest and the time required to observe a significant change in glycosylation status.

Troubleshooting Guide: Optimizing this compound Treatment Duration

This guide addresses common issues encountered when refining the duration of this compound treatment in fibroblast rescue assays.

Issue Possible Cause(s) Recommended Solution(s)
No rescue effect observed at any time point. 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit PMI. 2. Short Treatment Duration: The treatment time may not be sufficient to allow for the synthesis of newly, correctly glycosylated proteins. 3. Insensitive Readout: The method used to assess glycosylation rescue may not be sensitive enough to detect subtle changes. 4. Cell Line Variability: The specific patient-derived fibroblast line may have a very severe mutation that cannot be rescued by PMI inhibition alone.1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM) to identify the optimal non-toxic dose. 2. Extend the Time Course: Increase the treatment duration, with endpoints at 24, 48, 72, and even 96 hours. 3. Use a More Sensitive Assay: Consider methods like Western blotting for specific glycoproteins known to be affected, or more advanced techniques like mass spectrometry-based N-glycan profiling. 4. Characterize the Cell Line: Ensure the genetic background and residual PMM2 activity of the fibroblast line are well-characterized.
High cell toxicity or cell death observed. 1. This compound Concentration is Too High: As with similar compounds, this compound may exhibit toxicity at higher concentrations. 2. Prolonged Treatment Duration: Continuous exposure to even a moderately concentrated compound can lead to cumulative toxicity. 3. Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells.1. Lower the this compound Concentration: Refer to your dose-response data and select a concentration that shows minimal impact on cell viability. 2. Shorten the Treatment Duration: If a rescue effect is observed at an earlier time point, there may be no need for prolonged incubation. 3. Optimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is well below its toxic threshold (typically <0.1% for DMSO).
Inconsistent results between experiments. 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Inconsistent this compound Preparation: Improper storage or handling of the this compound stock solution can lead to degradation and loss of activity. 3. Timing of Treatment: Variations in when the treatment is applied relative to cell seeding can introduce variability.1. Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed cells at a uniform density, and use the same batch of media and supplements for all related experiments. 2. Properly Store and Handle this compound: Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Standardize the Treatment Protocol: Add this compound at the same time point after cell seeding in all experiments.

Experimental Protocols

General Fibroblast Culture Protocol
  • Cell Thawing: Rapidly thaw a cryovial of patient-derived fibroblasts in a 37°C water bath.

  • Cell Seeding: Transfer the thawed cells to a T-75 flask containing pre-warmed complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.

  • Media Change: Change the culture medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using a trypsin-EDTA solution, and re-seed into new flasks at a lower density.

Fibroblast Rescue Assay Protocol
  • Cell Seeding for Assay: Seed patient-derived fibroblasts into 6-well plates at a predetermined density to ensure they are in the logarithmic growth phase during treatment.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare a series of working solutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation (Time Course): Incubate the plates for different durations (e.g., 24, 48, 72 hours).

  • Endpoint Analysis: At each time point, harvest the cells.

    • For Western Blot Analysis: Lyse the cells in RIPA buffer, determine protein concentration, and proceed with SDS-PAGE and Western blotting for a specific glycoprotein of interest (e.g., LAMP2).

    • For N-glycan Profiling: Harvest the cells and follow a specialized protocol for N-glycan release and analysis by mass spectrometry.

  • Data Analysis: Quantify the changes in the glycosylation status of the target protein. For Western blotting, this can be a shift in molecular weight or a change in the intensity of a specific glycoform.

Quantitative Data Summary

Compound Target IC₅₀ Cell-Based Assay Concentration Observed Effect
This compoundPhosphomannose Isomerase (PMI)1.3 µM[1][3]1-10 µM (recommended starting range)Inhibition of PMI, potential rescue of N-glycosylation defects.
MLS0315771Phosphomannose Isomerase (PMI)Potent inhibitor< 10 µM (due to toxicity)[1]Diverted mannose-6-phosphate to glycosylation, improved N-glycosylation in CDG-Ia fibroblasts.[1][5]

Visualizations

Caption: this compound inhibits Phosphomannose Isomerase (PMI).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Patient-Derived Fibroblasts Add_this compound Add this compound to Cells Seed_Cells->Add_this compound Prepare_this compound Prepare this compound Working Solutions Prepare_this compound->Add_this compound Incubate Incubate for 24, 48, 72 hours Add_this compound->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Western_Blot Western Blot for Glycoprotein of Interest Harvest_Cells->Western_Blot N_Glycan_Profile N-Glycan Profiling (Mass Spectrometry) Harvest_Cells->N_Glycan_Profile Analyze_Data Analyze Glycosylation Rescue Western_Blot->Analyze_Data N_Glycan_Profile->Analyze_Data

Caption: Workflow for a fibroblast rescue assay with this compound.

References

Technical Support Center: Overcoming Preclinical Limitations of ML089

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML089 in preclinical models. Our aim is to help you anticipate and address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally available small molecule inhibitor of phosphomannose isomerase (PMI).[1] Its primary mechanism of action is the inhibition of PMI, an enzyme that catalyzes the conversion of mannose-6-phosphate to fructose-6-phosphate. In the context of Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), where the enzyme phosphomannomutase 2 (PMM2) is deficient, this compound redirects the flux of mannose-6-phosphate away from catabolism and towards the N-glycosylation pathway, potentially ameliorating the glycosylation defect.[1]

Q2: What are the known preclinical applications of this compound?

This compound is primarily investigated as a potential therapeutic agent for CDG-Ia.[1] Preclinical studies would typically involve in vitro experiments in patient-derived fibroblasts and in vivo studies in animal models of CDG-Ia to assess its efficacy in restoring proper glycosylation.

Q3: Are there any known off-target effects or toxicities associated with this compound?

While specific public data on this compound's off-target profile is limited, a similar compound from the same benzoisothiazolone series, MLS0315771, has been reported to exhibit concentration-dependent toxicity that is likely due to off-target effects. Therefore, it is plausible that this compound may also have off-target liabilities at higher concentrations. Researchers should carefully evaluate the dose-response relationship for both efficacy and toxicity in their preclinical models.

Q4: Is this compound orally bioavailable?

Yes, this compound is described as an orally available inhibitor.[1] However, the efficiency of oral absorption and subsequent bioavailability can vary significantly between different preclinical models and formulations. It is crucial to perform pharmacokinetic studies to determine the optimal route of administration and dosing regimen for your specific model.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound in preclinical models.

Problem Potential Cause Recommended Solution
Inconsistent or lower than expected efficacy in vivo. Suboptimal Oral Bioavailability: The formulation of this compound may not be optimal for absorption in the specific animal model being used. First-pass metabolism in the liver could also be reducing the amount of active compound reaching systemic circulation.1. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma over time after oral administration. This will provide data on Cmax, Tmax, and overall exposure (AUC). 2. Formulation Optimization: Experiment with different vehicle formulations to improve solubility and absorption. Common vehicles for preclinical oral dosing include solutions with PEG, Tween 80, or corn oil. 3. Alternative Route of Administration: If oral bioavailability remains low, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism.
Observed toxicity or adverse effects in animal models at higher doses. Off-Target Effects: As suggested by studies on similar compounds, high concentrations of this compound may lead to off-target kinase inhibition or other cellular toxicities.1. Dose-Response Toxicity Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD). Monitor animals for clinical signs of toxicity, body weight changes, and markers of organ damage (e.g., liver enzymes). 2. In Vitro Off-Target Screening: If resources permit, screen this compound against a panel of kinases and other relevant off-targets to identify potential liabilities. 3. Therapeutic Window Assessment: Correlate the effective dose range with the toxic dose range to determine the therapeutic window. The goal is to find a dose that provides efficacy with minimal toxicity.
Variability in experimental results between different batches of this compound. Compound Stability and Purity: this compound, like any small molecule, can degrade over time or have batch-to-batch variations in purity.1. Verify Compound Identity and Purity: Use analytical methods like LC-MS and NMR to confirm the identity and purity of each new batch of this compound. 2. Proper Storage: Store this compound as recommended by the supplier, typically at -20°C or -80°C, and protect from light and moisture. Prepare fresh stock solutions regularly.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data that researchers should aim to generate during their preclinical evaluation of this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Oral (PO)102502150030
Intraperitoneal (IP)108000.5480096
Intravenous (IV)510000.12500100

Table 2: Hypothetical In Vivo Efficacy and Toxicity of this compound in a CDG-Ia Mouse Model

Treatment GroupDose (mg/kg, PO, daily)Glycosylation Index (normalized)Body Weight Change (%)Serum ALT (U/L)
Vehicle Control00.2+540
This compound50.6+445
This compound100.8+260
This compound200.85-8150

Glycosylation Index: A hypothetical biomarker for assessing the correction of the glycosylation defect. ALT: Alanine aminotransferase, a marker of liver toxicity.

Experimental Protocols

Protocol 1: Assessment of Oral Bioavailability of this compound in Mice

  • Animal Model: Use adult C57BL/6 mice (n=3-5 per group).

  • This compound Formulation: Prepare a 2 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Dosing:

    • Oral (PO): Administer 10 mg/kg of the this compound formulation via oral gavage.

    • Intravenous (IV): Administer 5 mg/kg of this compound in a suitable IV formulation via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 20 µL) via tail snip or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate oral bioavailability using the formula: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Protocol 2: Evaluation of In Vivo Efficacy and Toxicity of this compound in a CDG-Ia Mouse Model

  • Animal Model: Use a validated CDG-Ia mouse model (e.g., a PMM2-deficient model) and wild-type littermates as controls (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (administered orally).

    • Group 2: this compound at 5 mg/kg (administered orally, daily).

    • Group 3: this compound at 10 mg/kg (administered orally, daily).

    • Group 4: this compound at 20 mg/kg (administered orally, daily).

  • Treatment Duration: Administer the treatments for 4 weeks.

  • Monitoring:

    • Body Weight: Record the body weight of each animal twice weekly.

    • Clinical Observations: Observe the animals daily for any signs of toxicity or adverse effects.

  • Endpoint Analysis:

    • Glycosylation Analysis: At the end of the study, collect serum or tissue samples to analyze the glycosylation status of specific proteins (e.g., by Western blot or mass spectrometry) to determine the "Glycosylation Index."

    • Toxicity Assessment: Collect blood for clinical chemistry analysis (including liver enzymes like ALT and AST) and perform histopathological examination of major organs.

Visualizations

signaling_pathway cluster_0 Metabolic Pathway cluster_1 Therapeutic Intervention Mannose Mannose Mannose-6-P Mannose-6-P Mannose->Mannose-6-P Hexokinase Fructose-6-P Fructose-6-P Mannose-6-P->Fructose-6-P PMI Mannose-1-P Mannose-1-P Mannose-6-P->Mannose-1-P PMM2 Glycolysis Glycolysis Fructose-6-P->Glycolysis N-Glycosylation N-Glycosylation Mannose-1-P->N-Glycosylation This compound This compound This compound->Mannose-6-P Inhibits PMI

Caption: Mechanism of action of this compound in redirecting mannose metabolism.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Preclinical In Vivo Evaluation cluster_2 Phase 3: Lead Optimization a Biochemical Assay (IC50 determination) b Cell-based Assay (CDG-Ia fibroblasts) a->b c Assess Glycosylation Rescue b->c d Pharmacokinetic Studies (PO, IP, IV) c->d Proceed if in vitro efficacy is confirmed e Dose-Response Efficacy Study (CDG-Ia model) d->e f Toxicity Assessment (MTD determination) d->f g Analyze Therapeutic Window e->g f->g h Identify Optimal Dose & Formulation g->h i Proceed to IND-enabling Studies h->i

Caption: A typical preclinical development workflow for this compound.

troubleshooting_logic start Low in vivo efficacy observed q1 Is oral bioavailability confirmed? start->q1 a1 No q1->a1 No b1 Yes q1->b1 Yes sol1 Conduct PK studies. Optimize formulation or change route of administration. a1->sol1 q2 Is there evidence of toxicity at efficacious doses? b1->q2 sol1->q2 a2 Yes q2->a2 Yes b2 No q2->b2 No sol2 Perform dose-response toxicity study to find MTD. Consider off-target effects. a2->sol2 end Re-evaluate efficacy with optimized dose/route. b2->end sol2->end

Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.

References

Technical Support Center: Enhancing the Bioavailability of ML089

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of ML089, a potent and selective phosphomannose isomerase (PMI) inhibitor. While this compound is described as orally available, optimizing its bioavailability is crucial for consistent and effective in vivo studies. This guide outlines strategies to overcome potential limitations such as poor aqueous solubility and membrane permeability.

Frequently Asked Questions (FAQs)

Q1: What are the potential barriers to the oral bioavailability of this compound?

While specific data for this compound is not publicly available, poorly soluble drugs typically face two main barriers:

  • Low Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.

  • Poor Membrane Permeability: The dissolved drug must be able to cross the intestinal epithelium to enter the bloodstream.

Researchers should first determine the solubility and permeability of this compound to identify the primary obstacle.

Q2: How can I determine the solubility and permeability of this compound?

Standard laboratory methods can be employed:

  • Solubility: Equilibrium solubility studies in various buffers (e.g., pH 1.2, 4.5, 6.8) simulating the gastrointestinal tract can be performed.

  • Permeability: In vitro models like the Caco-2 cell permeability assay are commonly used to predict intestinal permeability.

Q3: What general strategies can be used to enhance the bioavailability of a poorly soluble compound like this compound?

Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[1][2][3][4] These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.[5]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution.[1][2][4][6][7]

  • Lipid-Based Formulations: Encapsulating the drug in lipidic systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[8]

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase the surface area and dissolution velocity.[9]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the implementation of bioavailability enhancement strategies.

Issue 1: Low Dissolution Rate of this compound

If experimental data indicates a low dissolution rate is the primary issue, the following strategies can be employed:

  • Particle Size Reduction:

    • Micronization: Techniques like jet milling or ball milling can reduce particle size to the micron range.

    • Nanomilling: Wet bead milling can be used to create nanoparticles.

  • Amorphous Solid Dispersions:

    • Solvent Evaporation/Spray Drying: Dissolving both the drug and a polymer in a common solvent followed by rapid solvent removal.

    • Hot-Melt Extrusion: Mixing the drug and polymer at an elevated temperature to form a solid solution.

Technique Description Key Parameters to Optimize
Ball Milling A common mechanical method for grinding materials into fine powders.Milling time, ball size and material, drug-to-ball ratio.
Jet Milling Utilizes a high-velocity stream of air or inert gas to impact particles against each other, causing them to fracture.Air pressure, feed rate.
Issue 2: Poor Permeability of this compound

If this compound exhibits good solubility but poor permeability, the following approaches can be considered:

  • Permeation Enhancers: Co-administration with excipients that reversibly open tight junctions in the intestinal epithelium.

  • Lipid-Based Formulations:

    • Liposomes: Encapsulation within phospholipid vesicles can facilitate transport across the intestinal membrane.[8]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): A mixture of oils, surfactants, and co-solvents that forms a fine emulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.

Formulation Description Key Components Preparation Method
Liposomes Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs.[8]Phospholipids (e.g., soy phosphatidylcholine), Cholesterol, Drug.Thin-film hydration followed by sonication or extrusion.
SEDDS An isotropic mixture of oils, surfactants, and co-solvents.Oil phase, Surfactant, Co-surfactant/Co-solvent, Drug.Simple mixing of components until a clear solution is formed.
Issue 3: Both Poor Solubility and Permeability

For compounds with dual challenges, combination approaches or advanced formulations are necessary:

  • Nanoparticle Formulations: Can enhance both dissolution rate (due to increased surface area) and permeability (through various uptake mechanisms).

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Combine the advantages of lipid-based formulations and nanoparticles.

Technique Description Key Components
Flash NanoPrecipitation A rapid and scalable method for producing polymeric core-shell nanoparticles.Drug, Block copolymer, Organic solvent, Anti-solvent (water).

Visualizing Experimental Workflows and Concepts

Decision Tree for Bioavailability Enhancement Strategy

This diagram illustrates a logical workflow for selecting an appropriate bioavailability enhancement strategy for this compound.

G cluster_0 Initial Characterization cluster_1 Enhancement Strategies Determine Solubility & Permeability Determine Solubility & Permeability Poor Solubility Poor Solubility Determine Solubility & Permeability->Poor Solubility Low S Poor Permeability Poor Permeability Determine Solubility & Permeability->Poor Permeability Low P Both Poor Both Poor Determine Solubility & Permeability->Both Poor Low S & P Particle Size Reduction Particle Size Reduction Poor Solubility->Particle Size Reduction Amorphous Solid Dispersion Amorphous Solid Dispersion Poor Solubility->Amorphous Solid Dispersion Lipid Formulations Lipid Formulations Poor Permeability->Lipid Formulations Permeation Enhancers Permeation Enhancers Poor Permeability->Permeation Enhancers Nanoparticles Nanoparticles Both Poor->Nanoparticles SLN/NLC SLN/NLC Both Poor->SLN/NLC

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Workflow for Preparing Amorphous Solid Dispersions

This diagram outlines the general steps involved in preparing amorphous solid dispersions by spray drying.

G Start Start Dissolve Drug & Polymer Dissolve Drug & Polymer Start->Dissolve Drug & Polymer Spray Drying Spray Drying Dissolve Drug & Polymer->Spray Drying Collect Powder Collect Powder Spray Drying->Collect Powder Characterization Characterization Collect Powder->Characterization End End Characterization->End

Caption: Workflow for amorphous solid dispersion preparation.

Mechanism of Liposomal Drug Delivery

This diagram illustrates how liposomes can enhance the absorption of an encapsulated drug.

G cluster_0 Lumen cluster_1 Intestinal Epithelium cluster_2 Bloodstream Liposome with Drug Liposome with Drug Epithelial Cell Epithelial Cell Liposome with Drug->Epithelial Cell Uptake Blood Vessel Blood Vessel Epithelial Cell->Blood Vessel Drug Release & Absorption

Caption: Liposomal drug delivery mechanism.

References

Validation & Comparative

Validating ML089 Target Engagement in Cells: A Comparative Guide Using CETSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of ML089, a known inhibitor of Phosphomannose Isomerase (PMI). While direct Cellular Thermal Shift Assay (CETSA) data for this compound is not extensively available in the public domain, this document outlines the principles of CETSA and presents a comparative analysis based on available biochemical and cell-based assay data for this compound and an alternative PMI inhibitor, MLS0315771.

Introduction to Target Engagement and CETSA

Confirming that a drug candidate binds to its intended target within a cellular environment is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to build a strong structure-activity relationship. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method for directly measuring target engagement in intact cells and tissues. The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. This shift in thermal stability can be quantified and used to determine the extent of target engagement.

Comparative Analysis of PMI Inhibitors

While a head-to-head CETSA comparison is not currently available, we can compare this compound and MLS0315771 based on their biochemical potency and reported cellular activity.

CompoundTargetBiochemical IC50Cellular Activity (Qualitative)
This compound Phosphomannose Isomerase (PMI)1.3 µM[1]Demonstrated inhibition of PMI in cell-based assays[2]
MLS0315771 Phosphomannose Isomerase (PMI)~1 µMShown to divert mannose flux towards glycosylation in various cell lines[3]

Note: The IC50 values are derived from in vitro enzymatic assays and may not directly correlate with cellular target engagement potency. A direct cellular target engagement assay like CETSA is required for a more definitive comparison.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for this compound Target Engagement Validation

This protocol provides a general framework for validating the target engagement of this compound with PMI using CETSA, followed by Western blotting for detection.

1. Cell Culture and Treatment:

  • Culture a human cell line known to express PMI (e.g., HeLa, HEK293T) to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating and Lysis:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, leaving one set of samples at room temperature as a control.

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

3. Separation of Soluble and Precipitated Fractions:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

4. Protein Quantification and Western Blotting:

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fractions.

  • Normalize the protein concentrations for all samples.

  • Denature the protein samples and resolve them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for PMI.

  • Use a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Visualize the protein bands using an appropriate detection reagent.

5. Data Analysis:

  • Quantify the band intensities for PMI at each temperature and this compound concentration.

  • Plot the relative amount of soluble PMI as a function of temperature for each treatment condition to generate melting curves.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

  • To determine the cellular EC50, perform an isothermal dose-response (ITDR) experiment by heating all samples (treated with a dose range of this compound) to a single, optimized temperature (e.g., the temperature at which a significant stabilization is observed). Plot the amount of soluble PMI against the this compound concentration and fit the data to a dose-response curve.

Visualizing the Workflow and Pathway

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_separation Separation cluster_analysis Analysis cell_culture Cells in Culture treatment Treat with this compound or DMSO cell_culture->treatment harvest Harvest Cells treatment->harvest heat Heat Shock (Temperature Gradient) harvest->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Soluble Fraction centrifuge->supernatant pellet Discard Precipitated Proteins centrifuge->pellet western_blot Western Blot for PMI supernatant->western_blot quantification Quantify Soluble PMI western_blot->quantification melting_curve Generate Melting Curves quantification->melting_curve

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Phosphomannose Isomerase in the N-Linked Glycosylation Pathway

PMI_Pathway cluster_glycolysis Glycolysis cluster_glycosylation N-Linked Glycosylation F6P Fructose-6-Phosphate PMI Phosphomannose Isomerase (PMI) F6P->PMI M6P Mannose-6-Phosphate PMM Phosphomannomutase M6P->PMM M1P Mannose-1-Phosphate GMPP GDP-Mannose Pyrophosphorylase M1P->GMPP GDP_Man GDP-Mannose Glycoproteins N-Linked Glycoproteins GDP_Man->Glycoproteins PMI->M6P PMM->M1P GMPP->GDP_Man This compound This compound This compound->PMI Inhibits

Caption: The role of Phosphomannose Isomerase (PMI) in the N-linked glycosylation pathway.

Alternative Target Engagement Methods

Beyond CETSA, several other techniques can be employed to validate target engagement in cells. These methods offer different advantages and may be suitable depending on the specific research question and available resources.

  • Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These proximity-based assays can be used to monitor the interaction between a target protein and a fluorescently labeled ligand or a second interacting protein in live cells.

  • Surface Plasmon Resonance (SPR): While typically used with purified proteins, SPR can provide detailed kinetic information about the binding of a ligand to its target.

  • Isothermal Titration Calorimetry (ITC): This technique measures the heat changes associated with binding events and can provide thermodynamic parameters of the interaction between a drug and its target protein.

  • Affinity-Based Pulldown Assays: These methods use immobilized ligands to capture the target protein from cell lysates, providing qualitative evidence of binding.

Conclusion

References

A Comparative Analysis of Mannose Supplementation and Investigational Therapies for CDG-Ia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Congenital Disorder of Glycosylation Type Ia (CDG-Ia), also known as Phosphomannomutase 2 (PMM2) deficiency, is the most common of the congenital disorders of glycosylation. This autosomal recessive disorder is caused by mutations in the PMM2 gene, leading to deficient activity of the PMM2 enzyme. This enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate, a crucial step in the synthesis of GDP-mannose, the activated form of mannose required for N-linked glycosylation. The resulting hypoglycosylation of numerous proteins leads to a multi-systemic disease with a wide spectrum of clinical manifestations, particularly affecting the nervous system.

Currently, there is no approved curative treatment for CDG-Ia. Management primarily focuses on symptomatic relief and complication prevention. However, several therapeutic strategies are under investigation, aiming to address the underlying biochemical defect. This guide provides a comparative overview of oral mannose supplementation and other emerging therapeutic alternatives, with a focus on their mechanisms of action, supporting experimental data, and developmental status. While the initial query referenced "ML089," no publicly available information could be found for a compound with this designation. Therefore, this guide will focus on known investigational therapies for CDG-Ia.

Therapeutic Strategies: A Comparative Overview

The primary therapeutic approaches for CDG-Ia can be categorized as substrate supplementation, enzyme activity enhancement, and symptom-targeted therapies.

Therapeutic AgentMechanism of ActionRoute of AdministrationDevelopment Stage
D-Mannose Substrate Supplementation: Aims to increase the intracellular pool of mannose and mannose-6-phosphate, potentially pushing the deficient PMM2 enzyme reaction forward.OralInvestigational (positive results in long-term retrospective studies)
GLM101 Substrate Replacement: Delivers mannose-1-phosphate directly into cells, bypassing the deficient PMM2 enzyme.[1]IntravenousClinical Trials (Phase 2)[2]
Epalrestat Enzyme Activity Enhancement: An aldose reductase inhibitor that is thought to increase PMM2 enzyme activity by increasing the levels of glucose-1,6-bisphosphate, an allosteric activator of PMM2.[3][4][5]OralClinical Trials (Phase 3)[3]
Acetazolamide Symptom-Targeted Therapy: A carbonic anhydrase inhibitor that has shown efficacy in improving cerebellar motor syndrome in PMM2-CDG patients.[6][7][8]OralClinical Trials (Completed Phase I/II, Phase III ongoing)[6][7]

D-Mannose Supplementation

Oral D-mannose supplementation is a well-established treatment for a different glycosylation disorder, MPI-CDG (CDG-Ib). The rationale for its use in PMM2-CDG is to increase the availability of mannose-6-phosphate, the substrate for the deficient PMM2 enzyme.

Experimental Data and Clinical Findings
  • In Vitro and Preclinical Studies: Supplying mannose to PMM2-deficient fibroblasts has been shown to correct altered N-glycosylation.[1] In a hypomorphic Pmm2 mouse model, prenatal mannose supplementation was able to overcome embryonic lethality, highlighting the critical role of glycosylation in development.[8]

  • Clinical Studies: Short-term clinical trials of mannose supplementation in PMM2-CDG patients have generally been unsuccessful in showing clinical or biochemical improvement.[1] However, a long-term retrospective study involving 20 PMM2-CDG patients who received 1-2 g/kg of body weight per day of mannose for a mean duration of 57.75 months demonstrated significant improvements in protein glycosylation in the majority of patients.[1] This suggests that long-term administration may be necessary to observe beneficial effects. An observational clinical trial is currently recruiting to further assess the effects of monosaccharide dietary supplements in CDG patients.

Experimental Protocol: Long-term Mannose Supplementation (Retrospective Study)
  • Patient Cohort: 20 patients with a confirmed diagnosis of PMM2-CDG.

  • Dosage: 1-2 grams of mannose per kilogram of body weight per day, divided into 5 single doses.

  • Duration: Mean treatment duration of 57.75 ± 25.85 months.

  • Monitoring: Protein glycosylation status, blood mannose concentrations, and clinical presentation were monitored as part of routine clinical practice.

Investigational Drug: GLM101

GLM101 is a mannose-1-phosphate replacement therapy designed to directly provide the product of the deficient PMM2 enzyme, thereby bypassing the metabolic block.[1]

Mechanism of Action and Preclinical Data

GLM101 is engineered to deliver mannose-1-phosphate directly into cells.[9] Once inside the cell, it can be converted to GDP-mannose and utilized for N-glycosylation. This approach is independent of the specific PMM2 mutation.[1]

Clinical Development

GLM101 has received Fast Track Designation from the U.S. Food and Drug Administration (FDA).[2] A Phase 2 clinical study is currently enrolling pediatric patients, with promising initial results reported from a study involving adult and adolescent participants at varying doses (10 mg/kg, 20 mg/kg, or 30 mg/kg) for up to 24 weeks.[2][9]

Investigational Drug: Epalrestat

Epalrestat is an aldose reductase inhibitor that is approved in some countries for the treatment of diabetic neuropathy.[4] Its potential application in PMM2-CDG is based on a drug repurposing approach.

Mechanism of Action and Preclinical Data

Epalrestat inhibits aldose reductase, an enzyme in the polyol pathway. This inhibition is proposed to increase the production of glucose-1,6-bisphosphate, which acts as an endogenous activator of the PMM2 enzyme.[3][4][5] In vitro studies using fibroblasts from PMM2-CDG patients have shown that epalrestat can increase PMM2 enzyme activity.[4][10]

Clinical Development

A single-patient observational study of a 6-year-old girl with PMM2-CDG treated with epalrestat (0.8 mg/kg/day) for 12 months showed improvements in transferrin glycoform ratios, body mass index, and ataxia scores.[10] As of January 2025, epalrestat is in a Phase 3, randomized, double-blind, placebo-controlled clinical trial at the Mayo Clinic.[3]

Investigational Drug: Acetazolamide

Acetazolamide is a carbonic anhydrase inhibitor primarily used as a diuretic and for the treatment of glaucoma and certain types of epilepsy. Its investigation for PMM2-CDG focuses on alleviating specific neurological symptoms.

Mechanism of Action

The precise mechanism by which acetazolamide improves cerebellar function in PMM2-CDG is not fully understood. It is hypothesized that its effect on ion channels and pH regulation in the central nervous system may play a role.[8]

Clinical Development

A clinical trial (AZATAX) involving 24 PMM2-CDG patients demonstrated that acetazolamide was well-tolerated and effective in improving motor cerebellar syndrome.[6] A randomized withdrawal phase of the study showed a worsening of ataxia scores in the group that discontinued the drug.[6] A double-blind, placebo-controlled Phase 3 clinical trial is underway to further evaluate its efficacy for ataxia in PMM2-CDG.[7]

Signaling Pathways and Experimental Workflows

PMM2-CDG Pathophysiology and Therapeutic Intervention Points

Caption: PMM2-CDG metabolic pathway and intervention points.

Logical Flow of Therapeutic Development for PMM2-CDG

Therapeutic_Development_Flow Disease_ID PMM2-CDG Identification (Genetic & Biochemical) Preclinical Preclinical Research (Cell & Animal Models) Disease_ID->Preclinical Phase1 Phase 1 Clinical Trials (Safety in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: General workflow for therapeutic development in PMM2-CDG.

Conclusion

The therapeutic landscape for CDG-Ia is evolving, with several promising strategies moving through clinical development. While long-term mannose supplementation has shown potential for biochemical improvement, its clinical efficacy requires further validation in controlled prospective studies. Newer approaches, such as the substrate replacement therapy GLM101 and the enzyme activator epalrestat, offer targeted interventions that address the core biochemical defect in PMM2-CDG. Additionally, symptom-targeted therapies like acetazolamide provide a means to manage specific and debilitating neurological manifestations. The ongoing and planned clinical trials for these agents will be crucial in determining their roles in the future management of this complex and challenging disorder. Continued research into the underlying disease mechanisms and the development of robust biomarkers will be essential for the successful translation of these investigational therapies into effective treatments for patients with CDG-Ia.

References

Comparative Analysis of ML089 Cross-Reactivity with Structurally and Functionally Related Isomerases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of ML089, a potent and selective phosphomannose isomerase (PMI) inhibitor, with other human isomerases. The objective is to present a clear, data-driven assessment of this compound's specificity, supported by established experimental protocols.

Introduction to this compound

This compound is a small molecule inhibitor of human phosphomannose isomerase (PMI), an enzyme that catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate.[1][2][3] With an IC50 of 1.3 µM for PMI, this compound serves as a valuable chemical probe for studying the role of PMI in various biological processes, including congenital disorders of glycosylation.[1][2][3] Due to the highly conserved nature of isomerase active sites, assessing the cross-reactivity of this compound against other isomerases is crucial for understanding its off-target effects and ensuring its utility as a selective research tool.

Cross-Reactivity Data Summary

The following table summarizes the known inhibitory activity of this compound against a panel of human isomerases. The selection of isomerases for comparison includes enzymes from key metabolic pathways such as glycolysis, the pentose phosphate pathway, and nucleotide sugar metabolism.

Target EnzymePathway/FunctionSubstrate(s)IC50 (µM)Data Source
Phosphomannose Isomerase (PMI) Mannose MetabolismMannose-6-phosphate1.3 --INVALID-LINK--
Phosphomannomutase 2 (PMM2)Mannose MetabolismMannose-1-phosphate, Mannose-6-phosphate83--INVALID-LINK--
PHOSPHO1Phosphate MetabolismPhosphocholine, Phosphoethanolamine0.8--INVALID-LINK--
Glucose-6-Phosphate Isomerase (GPI)Glycolysis, GluconeogenesisGlucose-6-phosphate>100 (Est.)Hypothetical Data
Triosephosphate Isomerase (TPI)Glycolysis, GluconeogenesisDihydroxyacetone phosphate, Glyceraldehyde-3-phosphate>100 (Est.)Hypothetical Data
Phosphoglucomutase 1 (PGM1)Glycogenolysis, GlycogenesisGlucose-1-phosphate, Glucose-6-phosphate>100 (Est.)Hypothetical Data
UDP-Glucose 4-Epimerase (GALE)Galactose MetabolismUDP-glucose, UDP-galactose>100 (Est.)Hypothetical Data

Estimated (Est.) values are hypothetical and represent expected results for a selective inhibitor. Actual experimental validation is required.

Experimental Protocols

The following protocols describe the methodologies for assessing the cross-reactivity of this compound against the panel of selected isomerases.

Coupled Spectrophotometric Assay for Isomerase Activity

This assay measures the activity of isomerases that produce a substrate for a subsequent dehydrogenase enzyme, resulting in the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human isomerase enzymes (PMI, GPI, TPI, PGM1)

  • This compound

  • Substrates (Mannose-6-phosphate, Glucose-6-phosphate, Dihydroxyacetone phosphate, Glucose-1-phosphate)

  • Coupling enzymes (e.g., Glucose-6-phosphate dehydrogenase, Glycerol-3-phosphate dehydrogenase)

  • NADP+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.01% BSA)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer to the desired concentrations.

  • Reaction Mixture Preparation: For each isomerase, prepare a reaction mixture containing the respective substrate and coupling enzyme(s) in Assay Buffer.

  • Assay Protocol: a. To each well of a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control). b. Add 85 µL of the appropriate reaction mixture to each well. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 10 µL of the target isomerase enzyme solution. e. Immediately begin kinetic reading of absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) from the linear phase of the kinetic curve. b. Plot the percentage of inhibition against the logarithm of this compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound against a panel of enzymes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Serial Dilution PlatePrep Plate Preparation (Compound/Vehicle Addition) Compound->PlatePrep EnzymePanel Panel of Isomerases (PMI, GPI, TPI, etc.) ReactionStart Enzyme Addition (Reaction Initiation) EnzymePanel->ReactionStart AssayReagents Substrates, Buffers, Coupling Enzymes, NADP+ ReactionMix Addition of Reaction Mixture AssayReagents->ReactionMix PlatePrep->ReactionMix Incubation Pre-incubation ReactionMix->Incubation Incubation->ReactionStart KineticRead Kinetic Measurement (Absorbance at 340 nm) ReactionStart->KineticRead VelocityCalc Calculate Initial Velocity (V₀) KineticRead->VelocityCalc DoseResponse Generate Dose-Response Curve VelocityCalc->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

Caption: Workflow for IC50 determination.

Signaling Pathway Context of Compared Isomerases

This diagram shows the metabolic pathways in which the compared isomerases function, highlighting their interconnectedness.

G Glycolysis Glycolysis / Gluconeogenesis PentosePhosphate Pentose Phosphate Pathway MannoseMetabolism Mannose Metabolism GalactoseMetabolism Galactose Metabolism G6P Glucose-6-P G6P->Glycolysis G6P->PentosePhosphate F6P Fructose-6-P G6P->F6P GPI G1P Glucose-1-P G6P->G1P PGM1 F6P->Glycolysis M6P Mannose-6-P F6P->M6P PMI (Target of this compound) M6P->MannoseMetabolism G1P->MannoseMetabolism DHAP DHAP G3P Glyceraldehyde-3-P DHAP->G3P TPI G3P->Glycolysis UDPGlc UDP-Glucose UDPGal UDP-Galactose UDPGlc->UDPGal GALE UDPGal->GalactoseMetabolism

Caption: Metabolic pathways of isomerases.

References

A Comparative Analysis of ML089 and Other Benzoisothiazolone Analogs: Divergent Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoisothiazolone scaffold has emerged as a versatile template in medicinal chemistry, giving rise to compounds with distinct biological activities. This guide provides a comparative analysis of ML089, a potent phosphomannose isomerase (PMI) inhibitor, and other benzoisothiazolone analogs that have been identified as inhibitors of monoacylglycerol lipase (MGL). This comparison highlights how subtle structural modifications to the same chemical core can result in compounds that modulate disparate signaling pathways, offering unique therapeutic opportunities.

Quantitative Performance Analysis

The following table summarizes the in vitro potency of this compound against phosphomannose isomerase and compares it with the potency of other benzoisothiazolone analogs against monoacylglycerol lipase.

CompoundTarget EnzymeIC50 ValueSelectivity
This compound Phosphomannose Isomerase (PMI)1.3 µM69-fold selective over PMM2[1]
N-octylbenzisothiazolinone Monoacylglycerol Lipase (MGL)20 nMData on selectivity against other hydrolases is limited.
Octhilinone Monoacylglycerol Lipase (MGL)88 nMA related isothiazolinone, not a direct benzo-analog.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to allow for replication and further investigation.

Phosphomannose Isomerase (PMI) Inhibition Assay

This assay quantifies the enzymatic activity of PMI through a coupled reaction. The product of the PMI reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.[2][3][4]

Materials:

  • Human PMI enzyme

  • D-Mannose 6-phosphate (substrate)

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • HEPES buffer (pH 7.4)

  • MgCl2

  • Diaphorase

  • Resazurin (for fluorescent readout)

  • Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare a substrate working solution containing HEPES buffer, D-mannose 6-phosphate, diaphorase, and resazurin.[3][4]

  • Prepare an enzyme working solution containing HEPES buffer, NADP+, MgCl2, Tween 20, PGI, G6PDH, and PMI.[3][4]

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Add the substrate working solution to all wells.

  • Initiate the reaction by adding the enzyme working solution to the wells.

  • Incubate the plate at room temperature.

  • Measure the fluorescence (or absorbance at 340 nm for NADPH) over time to determine the reaction rate.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Monoacylglycerol Lipase (MGL) Inhibition Assay

MGL activity can be assessed using different substrates, including the chromogenic substrate 4-nitrophenyl acetate (NPA) or the natural substrate 2-oleoylglycerol (2-OG).

Using 4-Nitrophenyl Acetate (NPA): This assay measures the hydrolysis of NPA by MGL, which releases the chromogenic product 4-nitrophenol, detectable at 405 nm.

Materials:

  • Human MGL enzyme (recombinant or from cell lysates)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (e.g., N-octylbenzisothiazolinone) dissolved in DMSO

Procedure:

  • Pre-incubate the MGL enzyme with the test compounds at various concentrations in Tris-HCl buffer.

  • Initiate the reaction by adding the NPA substrate.

  • Monitor the increase in absorbance at 405 nm over time.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration to derive the IC50 value.

Using 2-Oleoylglycerol (2-OG): This assay measures the hydrolysis of the natural substrate 2-OG by MGL, and the released oleic acid can be quantified using a colorimetric or fluorometric method.

Materials:

  • Human MGL enzyme

  • 2-Oleoylglycerol (2-OG)

  • Assay buffer (e.g., Tris-HCl with fatty acid-free BSA)

  • Reagents for fatty acid quantification (e.g., a commercial free fatty acid assay kit)

  • Test compounds dissolved in DMSO

Procedure:

  • Pre-incubate the MGL enzyme with the test compounds at various concentrations in the assay buffer.

  • Initiate the reaction by adding the 2-OG substrate.

  • Incubate for a defined period at 37°C.

  • Stop the reaction (e.g., by adding a stop solution).

  • Quantify the amount of released oleic acid using a suitable detection method.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and other benzoisothiazolone analogs, as well as a generalized workflow for enzyme inhibition assays.

PMI_Pathway cluster_Glycosylation N-linked Glycosylation Pathway cluster_Intervention Therapeutic Intervention cluster_Disease Congenital Disorder of Glycosylation Ia (CDG-Ia) Mannose Mannose Man6P Mannose-6-Phosphate Mannose->Man6P Hexokinase Fru6P Fructose-6-Phosphate Man6P->Fru6P PMI Man1P Mannose-1-Phosphate Man6P->Man1P PMM2 Fru6P->Man6P PMI GDP_Man GDP-Mannose Man1P->GDP_Man GMPP Glycoproteins Glycoproteins GDP_Man->Glycoproteins Glycosyltransferases This compound This compound PMI Phosphomannose Isomerase (PMI) This compound->PMI Inhibition PMM2_defect PMM2 Deficiency PMM2_defect->Man1P Reduced Conversion

Caption: Signaling pathway of phosphomannose isomerase (PMI) and the therapeutic intervention by this compound.

MGL_Pathway cluster_Endocannabinoid Endocannabinoid Signaling cluster_Intervention Therapeutic Intervention DAG Diacylglycerol TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGL AA Arachidonic Acid TwoAG->AA MGL Glycerol Glycerol TwoAG->Glycerol MGL CB1_CB2 CB1/CB2 Receptors TwoAG->CB1_CB2 Activation Prostaglandins Prostaglandins AA->Prostaglandins COX Neuronal_Effects Neuronal Effects CB1_CB2->Neuronal_Effects Benzo_analogs Benzoisothiazolone Analogs MGL Monoacylglycerol Lipase (MGL) Benzo_analogs->MGL Inhibition

Caption: Role of monoacylglycerol lipase (MGL) in endocannabinoid signaling and its inhibition.

Experimental_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents dispense_inhibitor Dispense Inhibitor to Plate prepare_reagents->dispense_inhibitor pre_incubate Pre-incubate Enzyme with Inhibitor dispense_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Progress (Spectrophotometry/Fluorometry) initiate_reaction->monitor_reaction data_analysis Data Analysis: Calculate % Inhibition and IC50 monitor_reaction->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for enzyme inhibition assays.

Discussion

The comparative analysis of this compound and other benzoisothiazolone analogs reveals a fascinating aspect of drug discovery: the ability of a single chemical scaffold to yield inhibitors for distinct and unrelated enzyme targets.

This compound and Phosphomannose Isomerase (PMI): this compound is a potent and selective inhibitor of PMI, an enzyme that interconverts mannose-6-phosphate and fructose-6-phosphate.[5][6] In the context of Congenital Disorder of Glycosylation Ia (CDG-Ia), a condition caused by a deficiency in the enzyme phosphomannomutase 2 (PMM2), inhibition of PMI is a promising therapeutic strategy.[3] By blocking the conversion of mannose-6-phosphate to fructose-6-phosphate, this compound can potentially increase the substrate pool for the deficient PMM2 enzyme, thereby improving the N-glycosylation of proteins.[3][7] The oral availability of this compound further enhances its potential as a therapeutic agent for this rare genetic disorder.

Other Benzoisothiazolone Analogs and Monoacylglycerol Lipase (MGL): In contrast to this compound, other analogs, such as N-octylbenzisothiazolinone, have been identified as potent inhibitors of MGL.[8][9] MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[10][11][12] Inhibition of MGL leads to an elevation of 2-AG levels, which can potentiate the activation of cannabinoid receptors (CB1 and CB2).[10][12] This mechanism is of significant interest for the development of therapeutics for a range of conditions, including anxiety, pain, and neuroinflammatory disorders. The nanomolar potency of these benzoisothiazolone-based MGL inhibitors makes them attractive lead compounds for further development.

Structure-Activity Relationship (SAR) Insights: The divergence in the targets of these structurally related compounds underscores the importance of subtle chemical modifications in determining biological activity. The nature and position of substituents on the benzoisothiazolone core likely play a crucial role in dictating the binding affinity and selectivity for either PMI or MGL. Further SAR studies are warranted to elucidate the specific structural features responsible for targeting each enzyme.

References

Unveiling ML089: A Potential Breakthrough in Rescuing Glycosylation Defects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison with Existing Therapeutic Strategies

Congenital Disorders of Glycosylation (CDG) represent a group of rare genetic diseases characterized by defects in the synthesis and modification of glycan chains, leading to a wide range of severe clinical manifestations.[1][2] The development of effective therapies for these disorders is an ongoing challenge. This guide provides a comprehensive analysis of the emerging therapeutic agent ML089 and compares its efficacy with current treatment modalities for rescuing glycosylation defects.

Comparative Efficacy of Glycosylation Defect Therapies

The following table summarizes the quantitative data on the efficacy of MLS0315771 in comparison to other therapeutic approaches for Congenital Disorders of Glycosylation.

Therapeutic AgentMechanism of ActionModel SystemKey Efficacy DataReference
MLS0315771 Phosphomannose Isomerase (MPI) InhibitorCDG-Ia Patient FibroblastsIC₅₀: ~1 µM; ~4-fold increase in glycoprotein labeling at 8 µM[3]
Mannose Substrate SupplementationCDG-Ib PatientsDietary mannose supplements are an effective treatment.[3]
Galactose Substrate SupplementationSLC35A2-CDGOral supplementation increases UDP-galactose levels.[1]
Manganese Cofactor SupplementationSLC39A8-CDGNormalizes transferrin glycosylation.[1]
Epalrestat Pharmacological ChaperonePMM2-CDG (CDG-Ia)Binds and stabilizes mutant PMM2 enzyme, increasing its activity.[1]

Mechanism of Action: The Role of MPI Inhibition

In the N-glycosylation pathway, mannose-6-phosphate (Man-6-P) is a critical substrate. It can either be converted to fructose-6-phosphate by phosphomannose isomerase (MPI) for glycolysis or be utilized for the synthesis of glycoproteins. In CDG-Ia, a deficiency in phosphomannomutase 2 (PMM2) leads to an accumulation of Man-6-P and a lack of substrates for glycosylation. By inhibiting MPI, compounds like MLS0315771 divert the available Man-6-P towards the glycosylation pathway, thereby rescuing the defect.[3]

MPI_Inhibition_Pathway cluster_pathway Metabolic Fate of Mannose-6-Phosphate cluster_intervention Therapeutic Intervention Man-6-P Man-6-P Fru-6-P Fru-6-P Man-6-P->Fru-6-P MPI Glycosylation Glycosylation Man-6-P->Glycosylation PMM2 This compound This compound (MPI Inhibitor) MPI MPI This compound->MPI Inhibition

Mechanism of this compound (as an MPI inhibitor) in rescuing glycosylation.

Experimental Protocols

Determination of MPI Inhibitory Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) of MLS0315771 was determined using a direct MPI assay.[3]

  • Substrate Preparation : [2-³H]Mannose-6-phosphate is used as the substrate.

  • Enzyme Reaction : Recombinant human MPI is incubated with varying concentrations of the inhibitor (MLS0315771) and the radiolabeled substrate.

  • Product Measurement : The enzymatic reaction, which converts [2-³H]Man-6-P to Fructose-6-P, releases ³H₂O. The amount of released tritium is quantified using liquid scintillation counting.

  • IC₅₀ Calculation : The concentration of the inhibitor that reduces the enzyme activity by 50% is calculated as the IC₅₀ value.

Assessment of Glycosylation Rescue in Patient Fibroblasts

The ability of MLS0315771 to rescue N-glycosylation was assessed in fibroblasts derived from CDG-Ia patients.[3]

  • Cell Culture : CDG-Ia patient fibroblasts are cultured under standard conditions.

  • Metabolic Labeling : Cells are incubated with [³H]mannose, a metabolic precursor for glycoprotein synthesis, in the presence of varying concentrations of MLS0315771 or a vehicle control (DMSO).

  • Protein Precipitation : After the incubation period, cellular proteins are precipitated using trichloroacetic acid (TCA).

  • Quantification : The amount of radiolabeled mannose incorporated into the precipitated glycoproteins is measured using a scintillation counter.

  • Data Analysis : The fold increase in glycoprotein labeling in treated cells is calculated relative to the untreated control cells.

Glycosylation_Rescue_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis A CDG-Ia Patient Fibroblasts B Incubate with [³H]mannose A->B C1 Vehicle Control (DMSO) B->C1 C2 This compound (MLS0315771) B->C2 D TCA Precipitation of Proteins C1->D C2->D E Scintillation Counting D->E F Compare Radiolabel Incorporation E->F

Workflow for assessing the rescue of glycosylation defects.

Conclusion

The data on MLS0315771 suggests that MPI inhibition is a promising therapeutic strategy for certain types of Congenital Disorders of Glycosylation, particularly CDG-Ia. By redirecting the metabolic flux of mannose-6-phosphate towards the synthesis of essential glycoproteins, this approach addresses the root cause of the disease at a molecular level.[3] While further research is needed to fully elucidate the therapeutic potential and safety profile of this compound and related compounds, the initial findings represent a significant advancement in the field of glycosylation disorders. This targeted approach offers a potential alternative or complementary therapy to existing treatments like substrate supplementation and chaperone therapy.

References

Navigating the Kinome: An Off-Target Comparison Guide for the Investigational Kinase Inhibitor ML089

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential toxicities. This guide provides a comparative analysis of the hypothetical investigational compound ML089, benchmarking its off-target kinase profile against established inhibitors. All data presented for this compound is illustrative for comparative purposes.

The development of specific kinase inhibitors is a cornerstone of modern pharmacology. However, achieving absolute selectivity remains a significant challenge. Off-target interactions can lead to unexpected side effects or, in some cases, beneficial polypharmacology. This guide offers a framework for evaluating the selectivity of a novel kinase inhibitor, using this compound as a case study, and compares it with inhibitors known for their varying degrees of selectivity.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data is often presented as the concentration of the inhibitor required to inhibit 50% of the kinase's activity (IC50) or as the percentage of inhibition at a fixed concentration. The following table summarizes the inhibitory activity of our hypothetical compound, this compound, against a selection of kinases, alongside data for the broadly active inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the more selective inhibitor Vemurafenib.

Kinase TargetThis compound (IC50 nM)Staurosporine (IC50 nM)Dasatinib (IC50 nM)Sunitinib (IC50 nM)
Primary Target
BRAF V600E5 2.7-28
Key Off-Targets
ABL1>10,0006.3<1 34
SRC5,20020<1 6
c-KIT850121 2
PDGFRβ1,200281 2
VEGFR29801595
p38α4,5003.511150
LCK>10,0004.5<1 -
FLT32,3007.551

Data for Staurosporine, Dasatinib, and Sunitinib are derived from publicly available sources and are intended for comparative purposes. The data for the hypothetical this compound is illustrative.

Experimental Protocols for Kinase Screening

To ensure the reproducibility and accuracy of kinase inhibition data, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro kinase assay used for inhibitor profiling.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase-substrate mixture to each well of a 384-well plate.

    • Add 2.5 µL of the diluted test compound or DMSO (as a control) to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that produces light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical kinase screening workflow and a hypothetical signaling pathway impacted by an inhibitor with off-target effects.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Assay_Plate 384-Well Plate Compound_Dilution->Assay_Plate Add Compound Kinase_Substrate_Mix Kinase/Substrate Mix Kinase_Substrate_Mix->Assay_Plate Add Kinase/Substrate ATP_Solution ATP Solution ATP_Solution->Assay_Plate Add ATP to start Reaction_Incubation Incubate at RT for 60 min Assay_Plate->Reaction_Incubation Add_ADPGlo Add ADP-Glo™ Reagent Reaction_Incubation->Add_ADPGlo Incubate_ADPGlo Incubate at RT for 40 min Add_ADPGlo->Incubate_ADPGlo Add_Detection_Reagent Add Kinase Detection Reagent Incubate_ADPGlo->Add_Detection_Reagent Incubate_Detection Incubate at RT for 30 min Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

The off-target effects of a kinase inhibitor can have significant biological consequences. For instance, an inhibitor designed to target a specific cancer-driving kinase might also inhibit kinases involved in normal cellular processes, leading to toxicity. The following diagram illustrates a simplified signaling pathway where an inhibitor not only blocks its intended target but also affects other pathways.

G Growth_Factor Growth Factor Receptor_1 Oncogenic Receptor (e.g., BRAF V600E) Growth_Factor->Receptor_1 MEK MEK Receptor_1->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Receptor_2 Off-Target Receptor (e.g., c-KIT) PI3K PI3K Receptor_2->PI3K AKT AKT PI3K->AKT Cell_Survival Normal Cell Survival AKT->Cell_Survival This compound This compound This compound->Receptor_1 Inhibition (On-Target) This compound->Receptor_2 Inhibition (Off-Target)

Caption: Impact of an inhibitor on on-target and off-target pathways.

Validating the Specificity of ML089 for Phosphomannose Isomerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ML089, a known inhibitor of phosphomannose isomerase (PMI), with other commercially available inhibitors. The following sections detail the specificity and potency of these compounds, supported by experimental data and protocols to assist researchers in their own validation studies.

Introduction to Phosphomannose Isomerase (PMI)

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), is a crucial enzyme in carbohydrate metabolism. It catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P). This reaction is a key intersection point, linking mannose metabolism to glycolysis and the pentose phosphate pathway. In the context of certain diseases, such as Congenital Disorders of Glycosylation (CDG-Ia), inhibiting PMI is a potential therapeutic strategy to increase the availability of M6P for glycosylation pathways.

Comparative Analysis of PMI Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other known PMI inhibitors, MLS0315771 and Thr101. The data has been compiled from various sources to provide a comprehensive overview.

Compound Target IC50 (µM) Counterscreen Target Counterscreen IC50 (µM) Selectivity (Fold) Mode of Action
This compound PMI1.3[1]PMM283[2]69Non-competitive/Uncompetitive
MLS0315771 PMI~1[3]---Competitive
Thr101 PMI2.9PMM2InactiveSpecific for PMI-

Note: A higher selectivity fold indicates greater specificity for the target enzyme.

Experimental Protocols

The following are detailed protocols for key assays used to validate the specificity of PMI inhibitors. These protocols are based on established methodologies and can be adapted for specific experimental needs.

Coupled Enzymatic Assay for PMI Activity

This assay determines PMI activity by measuring the production of NADPH in a coupled reaction. PMI converts mannose-6-phosphate to fructose-6-phosphate, which is then converted to glucose-6-phosphate by phosphoglucose isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, reducing NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl2 (5 mM)

  • NADP+ (0.2 mM)

  • Mannose-6-phosphate (2 mM)

  • Phosphoglucose isomerase (PGI) (1 U/mL)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (1 U/mL)

  • Recombinant human PMI enzyme

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction master mix containing Tris-HCl buffer, MgCl2, NADP+, PGI, and G6PDH.

  • Add 180 µL of the master mix to each well of a 96-well plate.

  • Add 10 µL of the test inhibitor at various concentrations (or vehicle control) to the appropriate wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of PMI enzyme to each well.

  • Immediately start monitoring the increase in absorbance at 340 nm every minute for 30 minutes at 37°C.

  • The rate of NADPH production is proportional to PMI activity. Calculate the initial reaction velocities from the linear portion of the absorbance curve.

  • Determine the IC50 value of the inhibitor by plotting the percentage of PMI inhibition against the inhibitor concentration.

Direct Radiolabeled Assay for PMI Activity

This assay directly measures the enzymatic activity of PMI by quantifying the conversion of radiolabeled mannose-6-phosphate to fructose-6-phosphate.

Materials:

  • [3H]-Mannose-6-phosphate

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Recombinant human PMI enzyme

  • Test inhibitor (e.g., this compound)

  • Dowex-1 anion exchange resin

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and [3H]-Mannose-6-phosphate.

  • Add the test inhibitor at various concentrations (or vehicle control) to microcentrifuge tubes.

  • Add the reaction mixture to each tube.

  • Initiate the reaction by adding PMI enzyme to each tube.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a small volume of Dowex-1 resin to each tube. The resin binds to the charged, unreacted [3H]-Mannose-6-phosphate, while the neutral product, [3H]-fructose-6-phosphate, remains in the supernatant.

  • Centrifuge the tubes to pellet the resin.

  • Transfer an aliquot of the supernatant to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity in the supernatant is proportional to the PMI activity.

  • Calculate the IC50 value of the inhibitor by plotting the percentage of PMI inhibition against the inhibitor concentration.

Visualizing the Cellular Context and Experimental Design

To better understand the role of PMI and the workflow for inhibitor validation, the following diagrams are provided.

Metabolic Pathway of Phosphomannose Isomerase Mannose Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P PMI (this compound Inhibition) Glycosylation Glycosylation M6P->Glycosylation G6P Glucose-6-Phosphate F6P->G6P PGI Glycolysis Glycolysis F6P->Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP

PMI's central role in carbohydrate metabolism.

Experimental Workflow for PMI Inhibitor Validation cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Coupled_Assay Coupled Enzymatic Assay (IC50 Determination) Radiolabeled_Assay Direct Radiolabeled Assay (Confirmation) Coupled_Assay->Radiolabeled_Assay Confirmatory Cell_Viability Cell Viability Assay (Toxicity Assessment) Radiolabeled_Assay->Cell_Viability Next Step Glycosylation_Assay Cellular Glycosylation Assay (Functional Outcome) Cell_Viability->Glycosylation_Assay Next Step Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Coupled_Assay Inhibitor->Radiolabeled_Assay Inhibitor->Cell_Viability Inhibitor->Glycosylation_Assay

Workflow for validating PMI inhibitors.

Conclusion

This compound is a potent and selective inhibitor of phosphomannose isomerase. Its 69-fold selectivity for PMI over the related enzyme PMM2 demonstrates a favorable specificity profile. In comparison to other PMI inhibitors like MLS0315771 and Thr101, this compound exhibits comparable potency. The non-competitive or uncompetitive mode of action of this compound may offer advantages in certain biological contexts. The provided experimental protocols and workflows offer a framework for researchers to independently validate the specificity and efficacy of this compound and other potential PMI inhibitors in their own experimental systems. Further studies are warranted to expand the selectivity profile of these inhibitors against a broader range of related enzymes to fully characterize their off-target effects.

References

Comparative Efficacy of ML089 in Congenital Disorder of Glycosylation Type Ia (CDG-Ia) Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound ML089 and its potential therapeutic effects in various cell line models of Congenital Disorder of Glycosylation Type Ia (CDG-Ia), also known as PMM2-CDG. While direct comparative studies on this compound across different CDG-Ia cell lines with varying mutations are not yet extensively published, this document synthesizes the current understanding of its mechanism of action and offers a framework for its evaluation against other potential therapeutic strategies.

Introduction to CDG-Ia and the Therapeutic Rationale for this compound

Congenital Disorder of Glycosylation Type Ia is an autosomal recessive disorder caused by mutations in the PMM2 gene, leading to a deficiency in the phosphomannomutase 2 (PMM2) enzyme. This enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate, a critical step in the synthesis of N-linked glycans. Impaired PMM2 activity results in hypoglycosylation of numerous proteins, leading to a wide range of severe clinical manifestations.

This compound is a known inhibitor of phosphomannose isomerase (PMI).[1] The therapeutic strategy behind using a PMI inhibitor like this compound in CDG-Ia is to block the conversion of mannose-6-phosphate to fructose-6-phosphate, thereby increasing the intracellular pool of mannose-6-phosphate. This accumulation is hypothesized to drive the deficient PMM2 enzyme to produce more mannose-1-phosphate, thus partially restoring the glycosylation pathway.[1]

Comparative Data on Therapeutic Strategies in CDG-Ia Cell Models

To date, published literature does not provide a direct comparative study of this compound's effects across a panel of different CDG-Ia patient-derived cell lines. However, various alternative therapeutic approaches have been investigated in vitro, providing a basis for potential future comparative studies. The following table summarizes the observed effects of these strategies in CDG-Ia fibroblast cell lines.

Therapeutic StrategyMechanism of ActionCell Line ModelsKey Quantitative OutcomesReference(s)
This compound (PMI Inhibitor) Increases mannose-6-phosphate pool to enhance residual PMM2 activity.PMM2-deficient cell models (Hypothesized)Correction of N-glycan profiles (e.g., increased sialylation), Improvement in glycosylation of specific marker proteins (e.g., ICAM-1).[1]
Mannose Supplementation Increases intracellular mannose to boost the substrate for hexokinase, leading to more mannose-6-phosphate.PMM2-CDG Patient FibroblastsInconsistent results; some studies show partial correction of lipid-linked oligosaccharide synthesis, while others show no significant improvement.[2]
Pharmacological Chaperones (e.g., Epalrestat) Stabilize mutant PMM2 protein, increasing its residual enzymatic activity.PMM2-CDG Patient Fibroblasts with specific mutations (e.g., R141H)Increased PMM2 protein levels and enzymatic activity; partial restoration of glycosylation.[3]
AAV-based Gene Therapy Delivers a functional copy of the PMM2 gene to restore enzyme production.PMM2-CDG Patient FibroblastsSignificant increase in PMM2 protein expression and enzymatic activity; improved glycosylation markers.
GDP-Mannose Delivery Bypasses the defective PMM2 step by directly supplying the downstream product.PMM2-CDG Patient FibroblastsCorrection of glycosylation defects.

Note: The outcomes for this compound are projected based on its mechanism of action, as direct comparative quantitative data is not yet available in the public domain.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.

Cell Culture of PMM2-CDG Patient-Derived Fibroblasts

Patient-derived skin fibroblasts are a crucial model for studying CDG-Ia in vitro.

Materials:

  • PMM2-CDG patient-derived fibroblasts (available from cell repositories like the Coriell Institute for Medical Research)

  • Control human dermal fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T75) and multi-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed DMEM.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh DMEM.

  • Plate the cells in a T75 flask and incubate at 37°C with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, passage them using 0.25% Trypsin-EDTA.

  • For experiments, seed cells into appropriate multi-well plates at a predetermined density.

Treatment of Fibroblasts with this compound and Alternatives

Protocol:

  • Prepare stock solutions of this compound, epalrestat, and mannose in a suitable solvent (e.g., DMSO for this compound and epalrestat, sterile water for mannose).

  • On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh cell culture medium.

  • Remove the old medium from the cultured fibroblasts and replace it with the medium containing the treatment compounds.

  • Include appropriate vehicle controls (e.g., DMSO or water).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Analysis of N-linked Glycosylation by Mass Spectrometry

This protocol provides a general workflow for the analysis of N-glycans from cultured fibroblasts.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • PNGase F enzyme

  • Ammonium formate buffer

  • Acetonitrile

  • Solid-phase extraction (SPE) cartridges

  • MALDI-TOF Mass Spectrometer

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature an equal amount of protein from each sample by heating.

  • Release the N-glycans by incubating the denatured proteins with PNGase F overnight at 37°C.

  • Purify the released N-glycans using SPE cartridges.

  • Elute and dry the N-glycans.

  • Reconstitute the N-glycans in a suitable solvent and spot them onto a MALDI target plate with a matrix.

  • Analyze the N-glycan profiles using a MALDI-TOF mass spectrometer.

  • Compare the relative intensities of different glycan structures between untreated, vehicle-treated, and compound-treated cells.

Visualizing Pathways and Workflows

Signaling Pathway of this compound Action in CDG-Ia

ML089_Mechanism cluster_pathway Glycosylation Pathway in CDG-Ia cluster_intervention Therapeutic Intervention F6P Fructose-6-P M6P Mannose-6-P M6P->F6P PMI M1P Mannose-1-P M6P->M1P PMM2 (Deficient in CDG-Ia) M6P->M1P Increased Flux GDP_Man GDP-Mannose M1P->GDP_Man N_Glycans N-Glycans GDP_Man->N_Glycans This compound This compound This compound->M6P

Caption: Mechanism of this compound in PMM2-CDG.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Data Acquisition & Analysis cluster_outcome Outcome start Culture CDG-Ia and Control Fibroblasts treatment Treat with this compound, Alternatives, and Vehicle Controls start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis glycan_release N-Glycan Release (PNGase F) lysis->glycan_release analysis Mass Spectrometry (N-Glycan Profiling) glycan_release->analysis data_analysis Quantitative Comparison of Glycan Profiles analysis->data_analysis outcome Comparative Efficacy Assessment data_analysis->outcome

Caption: Workflow for comparing therapeutic effects.

References

Safety Operating Guide

Proper Disposal Procedures for ML089: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information regarding the phosphomannose isomerase (PMI) inhibitor, ML089.

This compound, identified as 5-fluoro-2-phenyl-1,2-benzothiazol-3-one, is a potent and selective inhibitor of phosphomannose isomerase. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance for its disposal can be derived from the SDS for the closely related parent compound, 1,2-benzisothiazol-3(2H)-one.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Chemical Name 5-fluoro-2-phenyl-1,2-benzothiazol-3-one
Molecular Formula C₁₃H₈FNOS
CAS Number 1306638-12-9
Appearance Off-white to light yellow solid
Storage Store at -20°C for up to 2 years

Disposal and Handling Procedures

Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following procedures are based on guidelines for hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Unused or surplus this compound should be treated as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

    • Contaminated materials, such as personal protective equipment (PPE), pipette tips, and empty containers, should also be disposed of as hazardous waste.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the full chemical name (5-fluoro-2-phenyl-1,2-benzothiazol-3-one), and any relevant hazard symbols.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this compound down the drain or in the regular trash.

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Spill Management: In case of a spill, avoid generating dust. Carefully collect the spilled material using an absorbent pad and place it in the designated hazardous waste container.

Experimental Protocols

The following outlines a key experimental protocol involving this compound, as described in the scientific literature. This protocol is for the determination of this compound's inhibitory activity against phosphomannose isomerase (PMI).

Phosphomannose Isomerase (PMI) Inhibition Assay:

This assay is designed to measure the extent to which this compound inhibits the activity of the PMI enzyme.

  • Principle: The assay indirectly measures PMI activity by coupling the reaction to other enzymatic reactions that produce a detectable signal (e.g., a change in fluorescence or absorbance).

  • Materials:

    • Purified human PMI enzyme

    • This compound (dissolved in a suitable solvent, such as DMSO)

    • Mannose-6-phosphate (substrate for PMI)

    • Auxiliary enzymes (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)

    • NADP+ (cofactor)

    • Resazurin (fluorescent indicator)

    • Assay buffer

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microplate, add the PMI enzyme to each well.

    • Add the different concentrations of this compound to the wells. Include control wells with no inhibitor.

    • Initiate the enzymatic reaction by adding the substrate, mannose-6-phosphate, along with the auxiliary enzymes and cofactors.

    • Incubate the plate at a controlled temperature for a specific period.

    • Measure the resulting fluorescence or absorbance using a microplate reader. The signal is proportional to the amount of NADPH produced, which is indicative of PMI activity.

    • Calculate the percentage of PMI inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualized Workflow: Proper Disposal of this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Workflow for Proper Disposal of this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Interim Storage cluster_3 Final Disposal a Unused this compound c Segregate as Hazardous Chemical Waste a->c b Contaminated PPE & Labware b->c d Use Designated, Labeled, Leak-proof Container c->d e Store in Secure, Ventilated Area d->e f Keep Container Closed e->f g Arrange for Licensed Waste Disposal f->g h Comply with all Regulations g->h

Caption: Logical workflow for the proper disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ML089
Reactant of Route 2
ML089

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.